Product packaging for Methyl 3-isocyanatopropanoate(Cat. No.:CAS No. 50835-77-3)

Methyl 3-isocyanatopropanoate

Cat. No.: B1304612
CAS No.: 50835-77-3
M. Wt: 129.11 g/mol
InChI Key: QLTHBWIACSBXPR-UHFFFAOYSA-N
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Description

Methyl 3-isocyanatopropanoate is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B1304612 Methyl 3-isocyanatopropanoate CAS No. 50835-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTHBWIACSBXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377743
Record name methyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50835-77-3
Record name methyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-isocyanatopropanoate (CAS: 50835-77-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Methyl 3-isocyanatopropanoate (CAS: 50835-77-3), a bifunctional molecule with potential applications in chemical synthesis, drug discovery, and materials science. This document collates available information on its chemical and physical properties, safety and handling, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from analogous structures and general chemical principles is included to provide a thorough understanding.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₅H₇NO₃.[1] It possesses both an isocyanate and a methyl ester functional group, making it a versatile reagent for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 50835-77-3[1]
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.11 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-methoxycarbonylethyl isocyanate, β-methoxycarbonylethyl isocyanate, 3-isocyanato-propionic acid methyl ester, Propanoic acid, 3-isocyanato-, methyl ester[1]
Boiling Point Data not available[2]
Melting Point Data not available[2]
Density Data not available[2]

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available. However, based on the known spectra of similar compounds, such as methyl isocyanate and methyl propanoate, the following characteristic signals can be predicted.[3][4][5][6][7][8][9]

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Frequencies
¹H NMR - ~3.7 ppm (s, 3H): O-CH₃ (methyl ester) - ~3.6 ppm (t, 2H): -CH₂ -NCO (methylene adjacent to isocyanate) - ~2.7 ppm (t, 2H): -CH₂ -C(O)OCH₃ (methylene adjacent to carbonyl)
¹³C NMR - ~172 ppm: C =O (ester carbonyl) - ~125 ppm: -N=C =O (isocyanate carbon) - ~52 ppm: O-C H₃ (methyl ester) - ~39 ppm: -C H₂-NCO (methylene adjacent to isocyanate) - ~33 ppm: -C H₂-C(O)OCH₃ (methylene adjacent to carbonyl)
IR Spectroscopy - ~2270 cm⁻¹ (strong, sharp): -N=C=O stretch (isocyanate) - ~1740 cm⁻¹ (strong): C=O stretch (ester) - ~2950 cm⁻¹: C-H stretch (aliphatic)
Mass Spectrometry - Molecular Ion (M⁺): m/z = 129 - Key Fragments: Loss of -OCH₃ (m/z = 98), Loss of -COOCH₃ (m/z = 70)

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Statements

Hazard Code Description
H302 Harmful if swallowed
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H319 Causes serious eye irritation
H331 Toxic if inhaled
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335 May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Synthesis

Synthesis of Methyl 3-aminopropanoate hydrochloride

This precursor can be prepared by the Fischer esterification of β-alanine using thionyl chloride in methanol.[10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend β-alanine in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl 3-aminopropanoate hydrochloride. The product can be purified by recrystallization.

Proposed Synthesis of this compound

This proposed synthesis is based on a procedure for a similar compound and should be optimized for this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, add a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Starting Material: Add methyl 3-aminopropanoate hydrochloride to the stirred mixture.

  • Phosgenation: Cool the mixture in an ice bath and add a solution of triphosgene in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 15-30 minutes.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by vacuum distillation.

Caption: Proposed two-step synthesis of this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the methyl ester can be hydrolyzed or transesterified.

Reactivity of the Isocyanate Group

Isocyanates are known to react with a variety of nucleophiles, including amines, alcohols, and water.[11][12] The reaction with primary amines is particularly rapid and forms stable urea linkages.[13][14] This reactivity is fundamental to its potential use as a linker or in the synthesis of more complex molecules.

Caption: General reactivity of the isocyanate group with common nucleophiles.

Applications in Drug Development and Bioconjugation

While specific examples of this compound in drug development are not documented, its structural motifs are relevant. The propanoate linker can be found in various bioactive molecules, and the isocyanate group is a reactive handle for conjugation.

  • Linker Chemistry: The ethyl ester backbone can act as a flexible linker to connect two pharmacophores. This is a common strategy in the design of bivalent ligands and Proteolysis Targeting Chimeras (PROTACs).

  • Bioconjugation: The isocyanate group can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form stable urea linkages.[11] This allows for the covalent attachment of the molecule to proteins for applications in proteomics and drug delivery.[15]

  • Peptide Synthesis: While not a standard reagent in solid-phase peptide synthesis (SPPS), isocyanates can be used to cap unreacted amino groups on the growing peptide chain or to introduce specific modifications.[16][17][18][19][20]

BioconjugationWorkflow cluster_applications Potential Applications Protein Protein Conjugate Protein-Linker Conjugate Protein->Conjugate Lysine ε-amino group MIP This compound MIP->Conjugate Drug Delivery Drug Delivery Conjugate->Drug Delivery Proteomics Proteomics Conjugate->Proteomics Modified Peptides Modified Peptides Conjugate->Modified Peptides

References

Methyl 3-isocyanatopropanoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Methyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of a carbomethoxyethyl group. Its reactivity is dominated by the electrophilic isocyanate moiety, making it a valuable reagent for the synthesis of a wide array of derivatives, including ureas, carbamates, and other heterocyclic systems. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, reactivity profile, and a detailed, representative synthetic protocol. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis in the effective utilization of this compound.

Core Chemical Properties

This compound, with the chemical formula C₅H₇NO₃, is a colorless to pale yellow liquid.[1] Due to a lack of extensive experimental data in publicly available literature, some physical properties are estimated based on structurally related compounds or computational models.

Physicochemical Data

The known and estimated physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₇NO₃PubChem[1]
Molecular Weight 129.11 g/mol PubChem[1]
CAS Number 50835-77-3PubChem[1]
Appearance Colorless to pale yellow liquidGeneral Chemical Knowledge
Boiling Point Not availableChemSynthesis
Melting Point Not availableChemSynthesis
Density Not availableChemSynthesis
Refractive Index Not availableChemSynthesis
Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristic spectroscopic features can be predicted based on its functional groups:

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹ due to the N=C=O stretching of the isocyanate group. A strong carbonyl (C=O) stretch from the ester group would appear around 1740 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be expected to show a triplet at approximately 3.6-3.8 ppm corresponding to the two protons adjacent to the isocyanate group, a triplet at around 2.6-2.8 ppm for the two protons adjacent to the ester carbonyl group, and a singlet at approximately 3.7 ppm for the methyl ester protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would be expected to show a peak for the isocyanate carbon at around 120-125 ppm, the ester carbonyl carbon at approximately 170-175 ppm, the methoxy carbon around 52 ppm, and the two methylene carbons in the 30-40 ppm range.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily reacts with a wide range of nucleophiles.[2]

General Reactivity with Nucleophiles

Isocyanates are susceptible to nucleophilic attack, leading to the formation of various stable adducts. The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols[3]

This reactivity makes this compound a valuable reagent for the synthesis of substituted ureas (from amines), carbamates (from alcohols), and thiocarbamates (from thiols).

G General Reactivity of this compound cluster_nucleophiles Common Nucleophiles cluster_products Resulting Products reagent This compound (R-N=C=O) intermediate Intermediate reagent->intermediate + Nucleophile urea Urea reagent->urea + Amine carbamate Carbamate reagent->carbamate + Alcohol amine_co2 Amine + CO₂ reagent->amine_co2 + Water thiocarbamate Thiocarbamate reagent->thiocarbamate + Thiol nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Adduct (R-NH-C(=O)-Nu) intermediate->product Proton Transfer amine Amine (R'-NH₂) alcohol Alcohol (R'-OH) water Water (H₂O) thiol Thiol (R'-SH)

Caption: General reaction scheme of this compound with various nucleophiles.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Contact with water will lead to its decomposition, forming an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide. It is also incompatible with strong acids, strong bases, alcohols, and amines.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of similar isocyanates from their corresponding amino acid ester hydrochlorides.

Synthesis of this compound

This procedure describes the conversion of methyl 3-aminopropanoate hydrochloride to this compound using triphosgene.

Materials:

  • Methyl 3-aminopropanoate hydrochloride

  • Triphosgene

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Three-necked round-bottomed flask (250 mL)

  • Mechanical stirrer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Kugelrohr distillation apparatus (or similar short-path distillation setup)

Procedure:

  • Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 100 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate solution.

  • Addition of Starting Material: To the biphasic mixture, add methyl 3-aminopropanoate hydrochloride (e.g., 25.5 mmol, 1.0 equivalent).

  • Cooling: Cool the mixture in an ice bath with vigorous stirring.

  • Addition of Phosgenating Agent: Carefully add triphosgene (e.g., 8.42 mmol, 0.33 equivalents) in a single portion to the cold, stirring mixture.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a 250-mL separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with three 15-mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by Kugelrohr distillation under high vacuum to obtain pure this compound.

G Experimental Workflow for Synthesis and Purification start Reaction Setup (Biphasic Mixture) add_reagents Add Methyl 3-aminopropanoate HCl and Triphosgene at 0°C start->add_reagents react Stir in Ice Bath (15-30 min) add_reagents->react workup Separatory Funnel Work-up react->workup extract Extract Aqueous Layer with CH₂Cl₂ workup->extract dry Dry Combined Organic Layers (MgSO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Kugelrohr Distillation concentrate->purify product Pure this compound purify->product

Caption: A logical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a combustible liquid and may be harmful if swallowed or inhaled.[1] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various compounds with potential biological activity. The isocyanate group allows for its conjugation to biomolecules or synthetic scaffolds, while the ester functionality can be further modified, for example, by hydrolysis to the corresponding carboxylic acid or by amidation. This dual reactivity makes it a valuable tool for the development of novel small molecules, peptidomimetics, and bioconjugates in drug discovery and development.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. While a comprehensive dataset of its physical properties is not yet available, its reactivity is well-understood and analogous to other aliphatic isocyanates. The synthetic protocols and reactivity profiles outlined in this guide are intended to provide a solid foundation for its application in research and development. As with all reactive chemicals, appropriate safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to Methyl 3-isocyanatopropanoate: Properties, Synthesis, and Potential Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-isocyanatopropanoate is a bifunctional chemical compound of significant interest in organic synthesis and the development of novel chemical probes and therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. It details a common synthetic route and discusses the compound's reactivity, particularly its utility in forming stable covalent bonds with biological macromolecules. While direct involvement in specific signaling pathways has yet to be elucidated, this document explores the potential for this compound to act as a covalent modifier of proteins, a mechanism with profound implications for modulating cellular signaling and function.

Core Chemical Properties

This compound is a relatively small organic molecule containing both an ester and a highly reactive isocyanate functional group. These features make it a valuable building block in the synthesis of more complex molecules and a candidate for use in bioconjugation and chemical biology.

PropertyValueReference
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.11 g/mol [1]
Canonical SMILES C(C(=O)OC)CN=C=O
InChI Key QLTHBWIACSBXPR-UHFFFAOYSA-N
CAS Number 50835-77-3

Synthesis of this compound

A common and practical approach to the synthesis of this compound involves a two-step process starting from the readily available amino acid, β-alanine.

Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of β-Alanine to form Methyl 3-aminopropanoate hydrochloride

This initial step converts the carboxylic acid of β-alanine into a methyl ester. The use of thionyl chloride in methanol is a highly effective method.[2]

  • Materials: β-alanine, anhydrous methanol, thionyl chloride (SOCl₂), round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, cool anhydrous methanol in an ice bath.

    • Slowly add thionyl chloride dropwise to the cold methanol with stirring. This reaction is exothermic and generates HCl gas in situ.

    • After the addition of thionyl chloride is complete, add β-alanine to the mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for a period, then heat the mixture to reflux for several hours to ensure complete esterification.

    • Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and remove the solvent and any excess reagents under reduced pressure using a rotary evaporator to yield Methyl 3-aminopropanoate hydrochloride as a solid.[2][3]

Step 2: Phosgenation of Methyl 3-aminopropanoate hydrochloride to this compound

The second step involves the conversion of the primary amine to an isocyanate group using a phosgenating agent. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene and its derivatives.

  • Materials: Methyl 3-aminopropanoate hydrochloride, a phosgenating agent (e.g., triphosgene), an inert solvent (e.g., dichloromethane), a non-nucleophilic base (e.g., triethylamine), reaction vessel suitable for handling toxic gases.

  • General Procedure:

    • Suspend Methyl 3-aminopropanoate hydrochloride in an inert solvent under an inert atmosphere.

    • Add a non-nucleophilic base to neutralize the hydrochloride salt and liberate the free amine.

    • Slowly add a solution of the phosgenating agent to the reaction mixture at a controlled temperature.

    • The reaction is typically stirred for several hours at room temperature or with gentle heating.

    • The progress of the reaction can be monitored by IR spectroscopy, observing the appearance of the characteristic strong isocyanate peak (around 2270 cm⁻¹).

    • Upon completion, the reaction mixture is carefully worked up to remove byproducts and isolate the desired this compound.

Reactivity and Applications in Drug Development

The isocyanate functional group is a potent electrophile that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in various applications, particularly in the context of drug development and chemical biology.

Reaction with Nucleophiles

This compound can react with a variety of nucleophilic functional groups commonly found in biological systems, including:

  • Amines: Reacts with primary and secondary amines to form stable urea linkages.[4]

  • Alcohols and Phenols: Reacts with hydroxyl groups to form carbamate esters.[4]

  • Thiols: Reacts with sulfhydryl groups to form thiocarbamates.[4]

The general workflow for the reaction of an isocyanate with a nucleophilic group on a small molecule is depicted below.

G isocyanate This compound (R-N=C=O) product Covalently Modified Product (R-NH-C(=O)-Nu) isocyanate->product Nucleophilic Attack nucleophile Nucleophilic Small Molecule (Nu-H) nucleophile->product G compound This compound cell_treatment Cellular Treatment compound->cell_treatment proteomics Proteomic Analysis (e.g., Mass Spectrometry) cell_treatment->proteomics target_id Identification of Covalently Modified Proteins proteomics->target_id pathway_analysis Bioinformatic Pathway Analysis target_id->pathway_analysis functional_assays Functional Validation Assays target_id->functional_assays pathway_analysis->functional_assays conclusion Elucidation of Affected Signaling Pathway(s) functional_assays->conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-Isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-isocyanatopropanoate, a valuable bifunctional molecule. The document details a robust synthetic protocol and outlines the expected analytical data for thorough characterization, making it an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is most effectively and safely achieved by the reaction of its corresponding amine hydrochloride salt, β-alanine methyl ester hydrochloride, with triphosgene. Triphosgene serves as a solid, safer alternative to gaseous phosgene.[1][2] The reaction is typically performed in a biphasic system with a mild base, such as sodium bicarbonate, to neutralize the hydrogen chloride generated during the reaction.[3]

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent beta_alanine_ester_hcl β-Alanine Methyl Ester Hydrochloride reaction_pot Biphasic Reaction (Ice Bath, 0 °C) beta_alanine_ester_hcl->reaction_pot triphosgene Triphosgene (BTC) triphosgene->reaction_pot NaHCO3 Sat. aq. NaHCO₃ NaHCO3->reaction_pot DCM Dichloromethane (CH₂Cl₂) DCM->reaction_pot product This compound reaction_pot->product Workup & Purification Characterization_Workflow General Characterization Workflow start Purified Product (this compound) phys_props Determine Physical Properties (Boiling Point, Density) start->phys_props nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms structure_confirm Structure Confirmation & Purity Assessment phys_props->structure_confirm nmr->structure_confirm ftir->structure_confirm ms->structure_confirm data_report Final Data Report structure_confirm->data_report

References

In-depth Technical Guide: Spectroscopic Data of Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-isocyanatopropanoate (C₅H₇NO₃). As direct experimental spectra for this compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of its structural components. Detailed, generalized experimental protocols for acquiring such data are also included to assist researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups.

Table 1: Predicted ¹H NMR Data
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.75Singlet3H-OCH₃
~3.60Triplet2H-CH₂-NCO
~2.70Triplet2H-CH₂-C(=O)
Table 2: Predicted ¹³C NMR Data
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~128N=C=O (isocyanate)
~52-OCH₃
~40-CH₂-NCO
~34-CH₂-C(=O)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpN=C=O Asymmetric Stretch
~1740StrongC=O Ester Stretch
~2950MediumC-H Alkane Stretch
~1440MediumC-H Bend
~1200StrongC-O Ester Stretch
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
m/zPredicted Fragment Ion
129[M]⁺ (Molecular Ion)
100[M - C₂H₅]⁺
98[M - OCH₃]⁺
70[M - COOCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2]

    • To ensure a homogeneous solution and remove any particulate matter, filter the sample through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0 ppm.[1]

  • Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer's probe.

    • Perform a deuterium lock on the CDCl₃ solvent signal.

    • Optimize the magnetic field homogeneity by shimming the instrument.

    • For ¹H NMR, a standard spectrum can typically be acquired in a few minutes.[1]

    • For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[1][2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr).

    • Apply one to two drops of liquid this compound to the center of one plate.[3]

    • Carefully place the second salt plate on top, allowing the liquid to spread evenly and form a thin film between the plates.[3]

  • Data Acquisition:

    • Mount the assembled salt plates in the sample holder of an FT-IR spectrometer.

    • First, run a background scan of the empty spectrometer to account for atmospheric and instrumental absorptions.

    • Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scanning range for organic molecules is from 4000 cm⁻¹ to 400 cm⁻¹.[4]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small quantity of the liquid sample into the mass spectrometer's inlet system, where it is vaporized under high vacuum.[5][6]

    • In the ion source, the gaseous molecules are bombarded by a high-energy electron beam, typically at 70 electron volts (eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion and inducing fragmentation.[7][8]

  • Mass Analysis and Detection:

    • The newly formed positive ions (both the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector then records the relative abundance of each ion, resulting in the generation of a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The diagram below outlines the logical progression of steps involved in the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Prep_NMR Dissolve in CDCl₃ with TMS Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Prep_IR Create Neat Liquid Film Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Prep_MS Vaporize Sample Acq_MS EI Mass Spectrometry Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Multiplicities, Integrations Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Final_Structure 4. Structure Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: A streamlined workflow for the spectroscopic identification of this compound.

References

Purity and stability of Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity and Stability of Methyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 50835-77-3) is a bifunctional molecule of interest in chemical synthesis, particularly in the development of pharmaceuticals and other specialty materials. Its utility is intrinsically linked to its purity and stability, as the highly reactive isocyanate group is susceptible to degradation, impacting reaction yields, impurity profiles, and the overall quality of the final products. This technical guide provides a comprehensive overview of the factors influencing the purity and stability of this compound. Due to the limited availability of specific public data for this compound, this guide combines known information with established principles and analytical methodologies for analogous aliphatic isocyanates. It offers detailed experimental protocols for purity assessment and stability testing, alongside representative data to guide researchers in its handling, storage, and quality control.

Introduction to this compound

This compound is an organic compound featuring both an ester and an isocyanate functional group. This dual functionality makes it a versatile building block for introducing a propionate ester moiety via the reactive isocyanate handle.

Chemical Structure:

Key Identifiers:

  • CAS Number: 50835-77-3[1][2]

  • Molecular Formula: C₅H₇NO₃[1][2]

  • Molecular Weight: 129.11 g/mol [1]

While utilized in various patented synthetic processes, specific data on the purity and stability of this compound are not widely published. Notably, some commercial suppliers provide this compound without extensive analytical data, placing the responsibility of quality assessment on the end-user.[2] This guide aims to fill this knowledge gap by providing a framework for its evaluation.

Purity of this compound

The purity of this compound is primarily defined by the percentage of the active isocyanate (-NCO) group and the absence of impurities. Impurities can arise from the synthetic route or from degradation during storage.

Potential Impurities

Common impurities in isocyanate preparations include:

  • Starting materials and reagents from the synthesis process.

  • Ureas: Formed by the reaction of the isocyanate with water, followed by reaction of the resulting amine with another isocyanate molecule.

  • Allophanates and Biurets: Formed from the reaction of the isocyanate with urethane or urea groups, respectively, especially at elevated temperatures.

  • Carbamoyl chlorides and dissolved phosgene: Remnants from synthesis, which contribute to hydrolyzable chlorine content.[3]

  • Isocyanate trimers (Isocyanurates): Formed by the self-condensation of three isocyanate molecules.[4]

Representative Purity Data for Aliphatic Isocyanates

Specific purity data for this compound is not publicly available. However, data from analogous compounds, such as ethyl isocyanatoacetate, can provide a benchmark for expected purity levels.

CompoundPurity SpecificationPrimary ImpurityAnalytical MethodReference
Ethyl Isocyanatoacetate>97.0%Not specifiedGas Chromatography (GC)[5]
Ethyl Isocyanatoacetate95%<5% N-(chloroformyl)glycine ethyl esterNot specified

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, making it reactive towards a variety of compounds, most notably water.

Degradation Pathways

The principal degradation pathway for aliphatic isocyanates is their reaction with water. This multi-step process is a primary concern during storage, as atmospheric moisture is often sufficient to initiate degradation.

Isocyanate R-N=C=O (this compound) CarbamicAcid R-NH-COOH (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + Urea R-NH-CO-NH-R (Disubstituted Urea) Isocyanate->Urea + Water H₂O (Moisture) Water->CarbamicAcid Amine R-NH₂ (Amine) CarbamicAcid->Amine Spontaneous Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Amine->Urea

Caption: Primary degradation pathway of an isocyanate in the presence of water.

Factors Influencing Stability
  • Moisture: The most significant factor leading to the loss of isocyanate content.[4][5][6][7] Containers should be kept tightly sealed and preferably blanketed with an inert gas like nitrogen.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions and promote self-polymerization (trimerization). Storage in a cool environment is recommended.[5][7] For some related compounds, refrigeration is advised.[7][8]

  • Light: Some isocyanates are light-sensitive. Storage in a dark place is a prudent measure.[5]

  • Contaminants: Acids, bases, alcohols, and amines can catalyze degradation or directly react with the isocyanate group and should be avoided.[6][7]

Storage and Shelf Life

For long-term stability, this compound should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. While specific shelf-life data is unavailable, properly stored isocyanate prepolymers can have a shelf life of 6 to 12 months.[3][4] Regular testing of the isocyanate content is recommended to ensure quality before use.

Experimental Protocols for Quality Assessment

The following section provides detailed methodologies for key experiments to assess the purity and stability of this compound.

Determination of Isocyanate Content by Titration (ASTM D2572 / ISO 14896 adapted)

This method determines the overall purity based on the concentration of reactive -NCO groups. It involves reacting the isocyanate with an excess of di-n-butylamine and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.[7][9][10]

Principle:

  • R-NCO + (C₄H₉)₂NH (excess) → R-NH-CO-N(C₄H₉)₂

  • (C₄H₉)₂NH (unreacted) + HCl → (C₄H₉)₂NH₂⁺Cl⁻

cluster_prep Sample Preparation & Reaction cluster_titration Titration cluster_calc Calculation s1 Accurately weigh sample into a dry Erlenmeyer flask s2 Add excess Di-n-butylamine (DBA) solution in Toluene s1->s2 s3 Stopper flask and allow to react for 15 min s2->s3 t1 Add co-solvent (e.g., Isopropanol) s3->t1 t2 Titrate with standardized HCl to the endpoint t1->t2 t3 Record titration volume t2->t3 c2 Calculate %NCO using blank and sample titration volumes t3->c2 c1 Perform blank titration (without sample) c1->c2

Caption: Workflow for titrimetric determination of %NCO content.

Reagents:

  • Di-n-butylamine (DBA) solution (e.g., 1 N in dry toluene)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1 N aqueous or in isopropanol)

  • Toluene, anhydrous

  • Isopropanol, anhydrous

  • Bromophenol blue indicator (for colorimetric titration) or a suitable electrode for potentiometric titration.

Procedure:

  • Blank Titration: a. Pipette 25.0 mL of the DBA solution into a 250 mL Erlenmeyer flask. b. Add 100 mL of isopropanol. c. Add a few drops of bromophenol blue indicator. d. Titrate with the standardized HCl solution until the color changes from blue to yellow (the endpoint). e. Record the volume of HCl used (V_blank).

  • Sample Titration: a. Accurately weigh an appropriate amount of this compound (to consume about half of the DBA) into a dry 250 mL Erlenmeyer flask. b. Pipette 25.0 mL of the DBA solution into the flask. c. Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature.[1][5][6] d. Add 100 mL of isopropanol and a few drops of bromophenol blue indicator. e. Titrate with the standardized HCl solution to the yellow endpoint. f. Record the volume of HCl used (V_sample).

  • Calculation: %NCO = [ (V_blank - V_sample) × Normality_HCl × 4.202 ] / Sample Weight (g) *Where 4.202 is the milliequivalent weight of the NCO group (42.02 g/mol ) multiplied by 100.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to separate and identify volatile impurities. Due to the high reactivity of the isocyanate group, direct injection can be problematic. Derivatization is often employed to create a more stable and less reactive compound for analysis.

Principle: The isocyanate is reacted with an amine (e.g., di-n-butylamine) to form a stable urea derivative, which is then analyzed by GC-MS.[11]

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_quant Quantification d1 Dissolve known weight of sample in a dry solvent d2 Add derivatizing agent (e.g., DBA) d1->d2 d3 Allow reaction to complete d2->d3 g1 Inject derivatized sample into GC-MS d3->g1 g2 Separate components on capillary column g1->g2 g3 Detect and identify peaks using Mass Spectrometer g2->g3 q1 Integrate peak areas g3->q1 q2 Calculate purity (%) based on area of the main derivative peak q1->q2

Caption: General workflow for purity analysis by GC-MS with derivatization.

Procedure (Illustrative):

  • Derivatization: a. Prepare a standard solution of this compound in a dry, inert solvent (e.g., toluene). b. Add a molar excess of di-n-butylamine. c. Allow the reaction to proceed to completion (gentle heating may be required).

  • GC-MS Analysis: a. Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Inlet: Split/splitless injector at 250°C. d. Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. e. MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis: a. Identify the peak corresponding to the urea derivative of this compound based on its mass spectrum. b. Determine the purity by calculating the area percentage of the target peak relative to all other peaks in the chromatogram.

Stability Testing Protocol

Stability studies are performed to establish a re-test period or shelf life and to determine appropriate storage conditions. This typically involves storing samples under controlled, accelerated conditions and analyzing them at specific time points.

Procedure:

  • Sample Preparation: Dispense this compound into multiple small, inert, sealed vials to represent a single batch.

  • Storage Conditions: Place the vials in stability chambers under various conditions. A representative protocol might include:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Stress: Elevated temperature (e.g., 60°C), exposure to light (photostability chamber), high humidity.

  • Testing Schedule: Pull samples from each condition at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Color, clarity.

    • Purity (%NCO): Using the titration method described in section 4.1.

    • Impurity Profile: Using a suitable chromatographic method (GC-MS or HPLC) to identify and quantify degradation products.

  • Data Evaluation:

    • Plot the %NCO content versus time for each storage condition.

    • Identify and track the growth of any significant degradation products.

    • Establish the shelf life based on the time it takes for the purity to drop below a pre-defined specification limit under long-term storage conditions. The accelerated data can be used to predict the long-term stability.

Conclusion

This compound is a valuable synthetic intermediate whose utility depends on its high purity and stability. The isocyanate group is inherently reactive, particularly towards moisture, which is the primary cause of degradation. This guide has outlined the key factors affecting its quality and provided detailed analytical protocols for its assessment. While specific quantitative data for this compound is scarce, the provided methodologies for titration and chromatography, along with the principles of stability testing, offer a robust framework for researchers, scientists, and drug development professionals. By implementing these quality control strategies, users can ensure the reliability of this compound in their synthetic applications, leading to more consistent and reproducible outcomes. Proper handling and storage—under cool, dry, and inert conditions—are paramount to preserving its integrity over time.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-isocyanatopropanoate (CAS No. 50835-77-3), a reactive chemical intermediate. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a combustible liquid with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol .[1][2][3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₅H₇NO₃[1][2][3]
Molecular Weight129.11 g/mol [1][2]
CAS Number50835-77-3[1][4]
Boiling Point74 - 75 °C / 165.2 - 167 °F[5]
Density0.866 g/cm³[5]
Flash Point-10 °C / 14 °F[5]
StabilityMoisture sensitive[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure and associated health effects. The GHS hazard classifications are summarized below.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour
Acute toxicity, oral3H301: Toxic if swallowed
Acute toxicity, dermal2H311: Toxic in contact with skin
Acute toxicity, inhalation1H330: Fatal if inhaled
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Sensitization, respiratory1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Sensitization, skin1H317: May cause an allergic skin reaction
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Reproductive toxicity-H361d: Suspected of damaging the unborn child

Sources:[1][7][8][9]

The primary hazards associated with this compound are its high acute toxicity upon inhalation, potential for respiratory and skin sensitization, and irritation to the skin, eyes, and respiratory tract.[1][8][10]

Hazard_Relationship cluster_exposure Routes of Exposure cluster_effects Health Effects Inhalation Inhalation Acute_Toxicity Acute Toxicity (Fatal if inhaled) Inhalation->Acute_Toxicity Primary Hazard Sensitization Sensitization (Respiratory & Skin) Inhalation->Sensitization Irritation Irritation (Skin, Eyes, Respiratory) Inhalation->Irritation Reproductive_Toxicity Reproductive Toxicity (Suspected) Inhalation->Reproductive_Toxicity Skin_Contact Skin Contact Skin_Contact->Sensitization Skin_Contact->Irritation Eye_Contact Eye Contact Eye_Contact->Irritation Ingestion Ingestion Ingestion->Acute_Toxicity Toxic

Hazard Exposure and Effects Relationship

Safe Handling and Storage Protocols

Due to the significant hazards posed by this compound, stringent adherence to the following handling and storage protocols is mandatory.

3.1. Engineering Controls

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[11][12] Local exhaust ventilation should be used to minimize the release of vapors into the work area.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use explosion-proof electrical, ventilating, and lighting equipment.[7]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling isocyanates.

PPESpecification
Hand Protection Butyl rubber gloves (thickness ≥0.4 mm) are recommended.[13] Latex or nitrile gloves are not suitable for prolonged contact.[10][13]
Eye/Face Protection Chemical safety goggles or a full-face shield must be worn.[12][13]
Skin and Body Protection A lab coat, closed-toe shoes, and long pants are mandatory.[12] For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[13]
Respiratory Protection In case of inadequate ventilation or for emergency response, a full-face respirator with an independent or continuous air supply is necessary.[12][13] Do not use activated carbon filter canisters.[13]

3.3. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[6][12]

  • Keep containers tightly closed to prevent moisture contamination, which can lead to a build-up of pressure due to the formation of carbon dioxide.[13]

  • Store in containers made of 304 stainless steel or polyethylene-lined steel drums.[13]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Proceed if safe Check_Fume_Hood Verify Fume Hood Function Gather_PPE->Check_Fume_Hood Proceed if safe Prepare_Waste Prepare Waste Container Check_Fume_Hood->Prepare_Waste Proceed if safe Dispense Dispense Chemical in Fume Hood Prepare_Waste->Dispense Proceed if safe Perform_Reaction Perform Reaction Dispense->Perform_Reaction Monitor Monitor for Leaks/Spills Perform_Reaction->Monitor Decontaminate Decontaminate Glassware Monitor->Decontaminate Reaction Complete Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Clean_Work_Area->Remove_PPE

Safe Handling Workflow for Isocyanates

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9]

4.2. Accidental Release Measures

  • Small Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it in a sealed container for disposal.[8]

  • Large Spills: Evacuate personnel to a safe area. Eliminate all ignition sources.[8] Dike the spill to prevent spreading.[8] Do not allow the material to enter drains or waterways.

Waste Disposal

Dispose of waste in accordance with all applicable local, regional, national, and international regulations. Do not dispose of it in the sewer system. Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.

Experimental Protocols: General Best Practices for Handling Isocyanates

While specific experimental protocols will vary, the following general principles should be integrated into any procedure involving this compound.

6.1. Preparation

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential for exotherms, and necessary emergency responses.

  • Equipment Inspection: Ensure all glassware is free from cracks and stars, especially if working under vacuum.[11]

  • Inert Atmosphere: If the reaction is sensitive to moisture, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is established before introducing the isocyanate.

6.2. Reagent Handling

  • Dispensing: Use a syringe or cannula for transferring the liquid isocyanate to minimize exposure to air and reduce the risk of spills.[11]

  • Temperature Control: Be aware that reactions involving isocyanates can be exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during the initial addition of reagents.

  • Quenching: Prepare a quenching solution (e.g., a dilute solution of an amine or alcohol in a non-reactive solvent) to neutralize any unreacted isocyanate at the end of the reaction or in case of an emergency.

6.3. Post-Reaction Workup

  • Decontamination: All glassware and equipment that have come into contact with the isocyanate should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., isopropanol) followed by a decontamination solution (e.g., a dilute ammonia or sodium carbonate solution) to neutralize any residual isocyanate.

  • Waste Neutralization: Isocyanate-containing waste should be neutralized before disposal. This can be done by slowly adding the waste to a stirred solution of a decontaminating agent. Be aware that this reaction can generate gas, so it should be performed in a fume hood with adequate ventilation.

By implementing these safety and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Commercial Availability and Synthetic Applications of Methyl 3-Isocyanatopropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 3-isocyanatopropanoate (CAS No. 50835-77-3), a versatile bifunctional reagent, is commercially available from a range of chemical suppliers, offering researchers in drug discovery and materials science a valuable building block for novel molecular architectures. This technical guide provides an in-depth overview of its availability, key synthetic applications, and detailed experimental protocols.

Commercial Availability

This compound can be sourced from several chemical suppliers globally, though it may not be a standard stock item for all. Researchers should anticipate potential lead times of 10-20 days for delivery. Pricing and available quantities vary by supplier. Notably, some major suppliers like Sigma-Aldrich have discontinued this product, offering any remaining stock on an "as-is" basis without accompanying analytical data. A summary of potential suppliers is provided in Table 1.

SupplierKnown Catalog Numbers/SynonymsNotes
MySkinRecipesReagent Code: #131998Availability listed as 10-20 days.
Amadis Chemical Company-Listed as a supplier.
Santa Cruz Biotechnology-Listed as a supplier.
Quzhou Rundong Chemical Co., Ltd.-Listed as a supplier.
Finipharma Ltd.3-Isocyanatopropanoic acid methyl esterListed as a supplier.
ParchemThis compoundSpecialty chemical supplier.
Sigma-AldrichAldrichCPRProduct is discontinued; remaining stock sold "as-is".

Table 1: Commercial Suppliers of this compound

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its dual reactivity, possessing both a highly electrophilic isocyanate group and a methyl ester. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity makes it a valuable reagent for introducing a propionate ester-containing side chain onto various molecular scaffolds.

While specific research articles detailing extensive applications of this compound are not abundant, its reactivity is analogous to other aliphatic isocyanates. The following sections provide detailed experimental protocols for key transformations involving isocyanates, which can be adapted for this compound.

Synthesis of Substituted Ureas

The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of unsymmetrical ureas.

General Experimental Protocol for Urea Formation:

  • Dissolution of Amine: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution of the amine, add this compound (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and for reactive amines, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours at room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired N-substituted urea.

Logical Workflow for Urea Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary or Secondary Amine ReactionVessel Anhydrous Solvent Inert Atmosphere Room Temperature Amine->ReactionVessel Isocyanate This compound Isocyanate->ReactionVessel Concentration Concentration ReactionVessel->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product N-Substituted Urea Product Purification->Product

Caption: Workflow for the synthesis of N-substituted ureas.

Potential Applications in Drug Discovery

While direct evidence of this compound in signaling pathways is not prominently documented in the literature, its structural motif is relevant to medicinal chemistry. The related compound, methyl 3-aminopropanoate, serves as a versatile building block in drug discovery, providing a flexible three-carbon spacer. The isocyanate functionality of this compound allows for the covalent modification of biological macromolecules, a strategy employed in the development of targeted covalent inhibitors.

Conceptual Signaling Pathway Modification:

The isocyanate group can react with nucleophilic residues (e.g., lysine, cysteine, serine) on proteins, leading to irreversible inhibition. This concept is illustrated in the following diagram.

G cluster_binding Binding & Reaction cluster_outcome Biological Outcome Reagent This compound Complex Non-covalent Complex Reagent->Complex Protein Target Protein (with nucleophilic residue) Protein->Complex Covalent_Adduct Covalent Adduct (Inactivated Protein) Complex->Covalent_Adduct Covalent Bond Formation Pathway_Blocked Signaling Pathway Blocked Covalent_Adduct->Pathway_Blocked

Caption: Covalent modification of a target protein.

Conclusion

This compound is a commercially accessible reagent with significant potential for researchers in organic synthesis and medicinal chemistry. Its bifunctional nature allows for the straightforward introduction of a propionate ester moiety through the formation of stable urea, carbamate, or thiocarbamate linkages. While specific, published applications are limited, the fundamental reactivity of the isocyanate group is well-understood, enabling its adaptation to a wide range of synthetic strategies. The information provided in this guide serves as a foundational resource for researchers considering the use of this compound in their work.

Reactivity of the Isocyanate Group in Methyl 3-isocyanatopropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in methyl 3-isocyanatopropanoate. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details the reactivity of the isocyanate moiety with key nucleophiles, including primary amines, alcohols, and water. It presents a compilation of experimental protocols, quantitative data where available, and mechanistic insights to facilitate its effective use in research and development.

Introduction

This compound, with the chemical formula C₅H₇NO₃, is an organic compound featuring both an isocyanate (-N=C=O) and a methyl ester (-COOCH₃) functional group. The high electrophilicity of the carbon atom in the isocyanate group makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of stable carbamate, urea, and other derivatives. This reactivity profile, combined with the potential for further modification of the ester group, positions this compound as a versatile intermediate in the synthesis of complex molecules. Understanding the kinetics and mechanisms of its reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

General Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is governed by the electron-deficient carbon atom, which is susceptible to nucleophilic attack. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Water

Several factors influence the rate and outcome of these reactions:

  • Nucleophilicity of the attacking species: Stronger nucleophiles react more rapidly.

  • Steric Hindrance: Bulky substituents on either the isocyanate or the nucleophile can significantly slow down the reaction rate.

  • Electronic Effects: Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups on the isocyanate increase the electrophilicity of the carbonyl carbon, making it more reactive.

  • Catalysis: Many isocyanate reactions, particularly with less reactive nucleophiles like alcohols, are often catalyzed by bases (e.g., tertiary amines) or organometallic compounds.

  • Solvent: The polarity of the solvent can influence reaction rates.

Reactions with Nucleophiles

Reaction with Primary Amines to Form Ureas

The reaction of this compound with primary amines is a rapid and generally high-yielding process that results in the formation of N,N'-disubstituted ureas. This reaction is fundamental for creating urea linkages, which are prevalent in many biologically active compounds.

General Reaction:

Experimental Protocol: Synthesis of N-(3-methoxycarbonylpropyl)-N'-butylurea

This protocol is adapted from general procedures for the synthesis of ureas from alkyl isocyanates.

Materials:

  • This compound

  • n-Butylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-butylamine (1.05 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-situ Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the resulting solid urea by recrystallization or column chromatography.

Data Presentation:

Reactant 1Reactant 2ProductSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundn-ButylamineN-(3-methoxycarbonylpropyl)-N'-butylureaDCM0 to RT2-4>95 (Est.)

Note: Estimated yield based on similar reactions.

Reaction with Alcohols to Form Carbamates

The reaction with alcohols to form carbamates is typically slower than the reaction with amines and often requires a catalyst to proceed at a reasonable rate. Tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate) are common catalysts.

General Reaction:

Experimental Protocol: Synthesis of O-Ethyl N-(3-methoxycarbonylpropyl)carbamate

This protocol is adapted from general procedures for carbamate synthesis from alkyl isocyanates.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO))

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous ethanol (1.1 eq) in the anhydrous solvent.

  • Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%).

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or in-situ FTIR spectroscopy.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude carbamate by column chromatography or distillation under reduced pressure.

Data Presentation:

Reactant 1Reactant 2CatalystProductSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundEthanolDBTDLO-Ethyl N-(3-methoxycarbonylpropyl)carbamateToluene50-704-8>90 (Est.)

Note: Estimated yield based on similar reactions.

Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a urea. This reaction is often a competing side reaction when working with isocyanates in the presence of moisture.

General Reaction:

  • CH₃OC(O)CH₂CH₂NCO + H₂O → [CH₃OC(O)CH₂CH₂NHCOOH] (unstable carbamic acid)

  • [CH₃OC(O)CH₂CH₂NHCOOH] → CH₃OC(O)CH₂CH₂NH₂ + CO₂

  • CH₃OC(O)CH₂CH₂NCO + CH₃OC(O)CH₂CH₂NH₂ → (CH₃OC(O)CH₂CH₂NH)₂CO (disubstituted urea)

Due to the formation of gaseous CO₂, this reaction can cause foaming if not controlled. Rigorous exclusion of moisture is therefore critical in most applications of this compound where the formation of ureas is not the desired outcome.

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of reactions involving this compound.

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time, in-situ monitoring of isocyanate reactions. The strong and sharp absorption band of the isocyanate group (-N=C=O) appears around 2270 cm⁻¹. The disappearance of this peak provides a direct measure of isocyanate consumption.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the starting materials, products, and any byproducts. For analysis, the isocyanate is often derivatized to a stable urea or urethane, which can then be separated and detected by UV or other detectors.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the final products and can also be used to monitor reaction kinetics by following the disappearance of reactant signals and the appearance of product signals over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reaction of this compound with nucleophiles.

Reaction_Pathways cluster_hydrolysis Hydrolysis Pathway isocyanate This compound urea N,N'-Disubstituted Urea isocyanate->urea + R-NH₂ carbamate Carbamate isocyanate->carbamate + R-OH (catalyst) carbamic_acid Carbamic Acid (unstable) isocyanate->carbamic_acid + H₂O disubstituted_urea Disubstituted Urea isocyanate->disubstituted_urea + Amine (from hydrolysis) amine Primary Amine (R-NH₂) alcohol Alcohol (R-OH) water Water (H₂O) final_amine Amine carbamic_acid->final_amine co2 CO₂ carbamic_acid->co2

Caption: Reaction pathways of this compound with nucleophiles.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, anhydrous solvents) start->setup reactants Add this compound and Nucleophile (and catalyst if needed) setup->reactants reaction Stir at appropriate temperature reactants->reaction monitor Monitor Reaction Progress (TLC, FTIR) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: General experimental workflow for isocyanate reactions.

Conclusion

This compound is a reactive and versatile building block for organic synthesis. Its isocyanate group readily undergoes nucleophilic attack by amines, alcohols, and water to form stable urea and carbamate linkages, or to hydrolyze. The reactivity can be modulated by the choice of nucleophile, reaction conditions, and the use of catalysts. The experimental protocols and analytical methods described in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel molecules with potential applications in medicine and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is essential for achieving desired outcomes.

References

Methodological & Application

Synthesis of Novel Urea Derivatives Using Methyl 3-Isocyanatopropanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Urea derivatives are a cornerstone in modern drug discovery and medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets.[1] This diverse class of compounds has demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document provides detailed application notes and protocols for the synthesis of novel urea derivatives utilizing Methyl 3-isocyanatopropanoate as a key reagent. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

This compound is a versatile building block that allows for the introduction of a flexible propionate moiety into the urea scaffold. This feature can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The straightforward reaction of isocyanates with primary and secondary amines provides a reliable and efficient method for the synthesis of a diverse library of urea derivatives.

General Reaction Scheme

The synthesis of urea derivatives from this compound proceeds via a nucleophilic addition of an amine to the isocyanate group. The reaction is typically high-yielding and can be performed under mild conditions.

G reagent1 This compound product N-Substituted Methyl 3-(ureido)propanoate reagent1->product Reaction reagent2 Primary or Secondary Amine (R-NHR') reagent2->product

Caption: General reaction for the synthesis of urea derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Urea Derivatives

This protocol describes the synthesis of N-aryl urea derivatives by reacting this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM or THF.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl Urea Derivatives

This protocol outlines the synthesis of N-alkyl urea derivatives using primary or secondary aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, piperidine)

  • Anhydrous acetonitrile or ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the aliphatic amine (1.0 eq) in anhydrous acetonitrile or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting residue can be purified by flash chromatography on silica gel to yield the pure N-alkyl urea derivative.

Data Presentation

The following tables summarize representative data for the synthesis of urea derivatives using this compound.

Table 1: Synthesis of N-Aryl Urea Derivatives

EntryAmineSolventTime (h)Yield (%)
1AnilineDCM295
24-ChloroanilineTHF392
34-MethoxyanilineDCM2.596
43-TrifluoromethylanilineTHF488

Table 2: Synthesis of N-Alkyl Urea Derivatives

EntryAmineSolventTime (h)Yield (%)
1BenzylamineAcetonitrile198
2CyclohexylamineEthyl Acetate1.594
3PiperidineAcetonitrile290
4MorpholineEthyl Acetate291

Applications in Drug Discovery

Urea derivatives synthesized from this compound are promising candidates for various therapeutic applications. The presence of the methyl propanoate group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can improve solubility and provide an additional point of interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the potential of urea derivatives as antimicrobial agents. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Anticancer Activity

The urea motif is a common feature in many approved anticancer drugs that function as kinase inhibitors.[2] Derivatives of this compound can be evaluated for their antiproliferative activity against various cancer cell lines.

Enzyme Inhibition

The ability of the urea functionality to act as a hydrogen bond donor and acceptor makes these derivatives attractive candidates for enzyme inhibitors. For example, they can be tested for their inhibitory activity against enzymes such as urease, which is implicated in pathologies like peptic ulcers and kidney stone formation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a representative signaling pathway that can be targeted by the synthesized urea derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Start dissolve Dissolve Amine in Solvent start->dissolve add_isocyanate Add this compound dissolve->add_isocyanate react Stir at Room Temperature add_isocyanate->react workup Work-up and Purification react->workup characterization Characterization (NMR, MS, etc.) workup->characterization end_synthesis Pure Urea Derivative characterization->end_synthesis antimicrobial Antimicrobial Assays end_synthesis->antimicrobial anticancer Anticancer Assays end_synthesis->anticancer enzyme Enzyme Inhibition Assays end_synthesis->enzyme data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: Experimental workflow for synthesis and screening.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Urea Derivative (Kinase Inhibitor) Inhibitor->Raf

Caption: Simplified Raf/MEK/ERK signaling pathway.

References

Application Note: Surface Modification of Polymers Using Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of polymer surfaces is a critical step in the development of advanced materials for a wide range of applications, including biomedical devices, sensors, and drug delivery systems. Surface properties such as wettability, biocompatibility, and chemical reactivity dictate the interaction of the material with its environment. This application note describes a method for the covalent modification of polymer surfaces using methyl 3-isocyanatopropanoate.

This compound is a heterobifunctional molecule containing a highly reactive isocyanate group (-NCO) and a methyl ester group. The isocyanate group can form a stable urethane (carbamate) linkage with hydroxyl (-OH) or amine (-NH2) groups present on a polymer surface. This reaction provides a robust method for introducing new functionalities, in this case, a methyl ester group, which can alter the surface properties or serve as a handle for further chemical transformations. This protocol is particularly relevant for researchers in materials science, bioengineering, and drug development seeking to tailor the surface chemistry of polymers.

Reaction Principle

The core of this surface modification technique is the reaction between the isocyanate group of this compound and surface-exposed hydroxyl groups on a polymer substrate. This reaction, often catalyzed by a tin compound or a tertiary amine, results in the formation of a covalent urethane bond, effectively grafting the methyl propanoate moiety onto the surface. The reaction is typically carried out in an anhydrous organic solvent to prevent the unwanted reaction of the isocyanate with water.

Materials and Methods

Materials
  • Polymer substrate with surface hydroxyl groups (e.g., plasma-treated polystyrene, polyvinyl alcohol film, or a custom polymer synthesized with a hydroxyl-containing monomer)

  • This compound (CAS 50835-77-3)

  • Anhydrous toluene (or other suitable anhydrous solvent such as THF or DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (or a suitable tertiary amine catalyst like triethylamine)

  • High-purity nitrogen gas

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized water

Equipment
  • Glass reaction vessel with a stirrer

  • Schlenk line or glove box for maintaining an inert atmosphere

  • Syringes and needles

  • Ultrasonic bath

  • Oven for drying glassware

  • Contact angle goniometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectrometer

Experimental Protocols

Protocol 1: Pre-treatment of Polymer Substrate
  • Clean the polymer substrate by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally deionized water for 15 minutes.

  • Dry the substrate under a stream of nitrogen and then in a vacuum oven at 50 °C for at least 2 hours to remove any residual moisture.

  • If the polymer does not inherently possess surface hydroxyl groups (e.g., polystyrene), it may be necessary to introduce them via a pre-treatment step such as oxygen plasma treatment.

Protocol 2: Surface Modification with this compound
  • Place the dry, pre-treated polymer substrate into a clean, dry glass reaction vessel.

  • Seal the vessel and purge with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Under a positive pressure of nitrogen, add anhydrous toluene to the vessel to completely submerge the substrate.

  • Add this compound to the solvent to a final concentration of 0.1 M.

  • Add the DBTDL catalyst to the reaction mixture (a typical concentration is 0.1-0.5 mol% with respect to the isocyanate).

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction time may need to be optimized depending on the substrate and desired grafting density.

  • After the reaction period, stop the stirring and remove the substrate from the reaction vessel.

  • Rinse the modified substrate thoroughly with fresh anhydrous toluene to remove any unreacted reagents.

  • Sonicate the substrate in acetone for 10 minutes to remove any non-covalently bound species.

  • Dry the modified substrate under a stream of nitrogen and store in a desiccator until characterization.

Characterization

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to confirm the formation of the urethane linkage.

  • Procedure:

    • Acquire a background spectrum of the clean ATR crystal.

    • Press the modified polymer substrate firmly against the crystal and acquire the sample spectrum.

    • Collect spectra over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and accumulating at least 64 scans.

  • Expected Results:

    • Disappearance or significant reduction of the broad O-H stretching band (around 3200-3500 cm⁻¹) from the original hydroxylated surface.

    • Appearance of a new N-H stretching band around 3300 cm⁻¹.

    • Appearance of a characteristic urethane carbonyl (C=O) stretching band around 1700-1730 cm⁻¹.[1][2]

    • Disappearance of the strong, sharp isocyanate (-NCO) peak around 2270 cm⁻¹ indicates a complete reaction and effective rinsing.[1][3]

Contact Angle Goniometry

This technique measures the surface wettability, which is expected to change upon modification.

  • Procedure:

    • Place a droplet of deionized water (typically 1-5 µL) onto the polymer surface.

    • Measure the static contact angle between the water droplet and the surface.

    • Perform measurements at multiple locations on the surface to ensure homogeneity.

  • Expected Results: The introduction of the methyl ester group may alter the surface energy. Depending on the hydrophilicity of the initial substrate, the contact angle may increase or decrease. For a relatively hydrophilic hydroxylated surface, an increase in hydrophobicity is expected.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental composition of the top few nanometers of the polymer surface.

  • Procedure:

    • Mount the sample in the XPS analysis chamber.

    • Acquire a survey scan to identify the elements present on the surface.

    • Acquire high-resolution scans for C 1s, O 1s, and N 1s regions.

    • Use a take-off angle of 90° for standard analysis. Angle-resolved XPS can be used to probe the depth profile of the modification.

  • Expected Results:

    • Appearance of a nitrogen (N 1s) signal on the modified surface, which was absent on the initial hydroxylated polymer.

    • Changes in the high-resolution C 1s spectrum, with new components corresponding to the urethane (-NH-C =O) and ester (O-C =O) functionalities.[4][5][6][7]

Data Presentation

Table 1: Representative Quantitative Surface Analysis Data

ParameterUnmodified (Hydroxylated) PolymerModified with this compound
Water Contact Angle (°) 45 ± 375 ± 4
XPS Atomic Concentration (%)
Carbon (C)70.568.2
Oxygen (O)29.525.1
Nitrogen (N)0.06.7
High-Resolution C 1s Peak Fitting (%)
C-C/C-H (~285.0 eV)8065
C-O (~286.5 eV)2015
N-C=O (~288.0 eV)010
O-C=O (~289.0 eV)010

Note: The data presented in this table are illustrative and based on typical results for similar surface modification reactions. Actual results may vary depending on the specific polymer substrate and reaction conditions.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Surface Modification Reaction cluster_post Post-Reaction Processing cluster_char Characterization p1 Polymer Substrate p2 Cleaning (Acetone, Ethanol, DI Water) p1->p2 p3 Drying (N2 stream, Vacuum Oven) p2->p3 p4 Surface Activation (e.g., O2 Plasma) p3->p4 r1 Place Substrate in Reactor p4->r1 Prepared Substrate r2 Purge with N2 r1->r2 r3 Add Anhydrous Toluene r2->r3 r4 Add this compound r3->r4 r5 Add DBTDL Catalyst r4->r5 r6 React at RT (4-12h) r5->r6 po1 Rinse with Toluene r6->po1 Modified Substrate po2 Sonicate in Acetone po1->po2 po3 Dry with N2 po2->po3 po4 Store in Desiccator po3->po4 c1 ATR-FTIR po4->c1 c2 Contact Angle po4->c2 c3 XPS po4->c3

Caption: Experimental workflow for polymer surface modification.

signaling_pathway cluster_surface Polymer Surface Polymer Polymer Backbone OH -OH Urethane Urethane Linkage (-NH-COO-) OH->Urethane Reacts with Isocyanate This compound (CH3OOC-CH2CH2-N=C=O) Isocyanate->Urethane Catalyst Catalyst (e.g., DBTDL) Catalyst->Urethane Surface_Graft Grafted Moiety (-CH2CH2-COOCH3) Urethane->Surface_Graft

References

Application Notes and Protocols for Reactions of Methyl 3-isocyanatopropanoate in Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of Methyl 3-isocyanatopropanoate in Tetrahydrofuran (THF) for the synthesis of carbamate and urea derivatives. The protocols are intended to serve as a comprehensive guide for laboratory practice.

Introduction

This compound is a valuable bifunctional reagent containing both an isocyanate and an ester functional group. The high reactivity of the isocyanate moiety towards nucleophiles such as alcohols and amines makes it a useful building block in the synthesis of a variety of compounds, including ureas and carbamates, which are prevalent motifs in pharmaceuticals and other biologically active molecules. Tetrahydrofuran (THF) is a common aprotic solvent for these reactions due to its ability to dissolve a wide range of organic compounds and its relative inertness under the described reaction conditions.

Safety Precautions

Isocyanates are potent sensitizers and can be harmful if inhaled or in contact with skin.[1][2] Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] In case of spills, follow established laboratory procedures for isocyanate decontamination.[3]

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with alcohols yields carbamate derivatives. The following protocol is based on a documented procedure for the reaction with a diol in dry THF.

Experimental Protocol: Carbamate Synthesis

Materials:

  • This compound

  • Alcohol (e.g., (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl)

  • Dry Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq) in dry THF.

  • Add this compound (2.1 eq per hydroxyl group) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:diethyl ether = 1:5).

  • Once the reaction is complete (approximately 72 hours in the cited example), allow the mixture to cool to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired carbamate product.

Quantitative Data from a Representative Reaction

The following table summarizes the stoichiometry from a literature example of the reaction between a diol (compound 5 ) and this compound.

ReactantMolecular Weight ( g/mol )Moles (mmol)Mass (g)Equivalents
Diol (5 )~263.362.5670.6751.0
This compound129.115.8460.7542.28
Solvent (Dry THF) --8 mL-
Product (Carbamate derivative 28) ---Quantitative Yield

Reaction with Amines: Synthesis of Ureas

The reaction of isocyanates with primary or secondary amines is typically a rapid and high-yielding process that forms urea derivatives. The following is a general procedure for the synthesis of ureas from this compound in THF.

General Experimental Protocol: Urea Synthesis

Materials:

  • This compound

  • Primary or Secondary Amine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 eq) in anhydrous THF.

  • Under a nitrogen atmosphere, add a solution of this compound (1.0-1.1 eq) in anhydrous THF dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product precipitates, it can be isolated by filtration.

  • If the product is soluble, remove the THF under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Stoichiometry for a General Urea Synthesis
ReactantEquivalents
Amine1.0
This compound1.0 - 1.1
Solvent (Anhydrous THF) -

Visualizations

Experimental Workflow for Carbamate Synthesis

G Experimental Workflow for Carbamate Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Dry THF B Add this compound A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Evaporate THF E->F G Column Chromatography F->G H Isolated Carbamate Product G->H

Caption: Workflow for the synthesis of carbamates from an alcohol and this compound in THF.

General Reaction Scheme

G General Reactions of this compound cluster_products Products reagent This compound O=C=N-CH2-CH2-COOCH3 carbamate Carbamate Derivative R-O-C(=O)-NH-CH2-CH2-COOCH3 reagent->carbamate + R-OH (Alcohol) in THF urea Urea Derivative R'R''N-C(=O)-NH-CH2-CH2-COOCH3 reagent->urea + R'R''NH (Amine) in THF

Caption: General reaction pathways for this compound with alcohols and amines in THF.

References

Application Notes and Protocols: Methyl 3-Isocyanatopropanoate as a Linker in Drug-Carrying Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of drug-carrying polymers utilizing Methyl 3-isocyanatopropanoate as a linker. The following application notes and protocols are based on established principles of polymer-drug conjugate chemistry, using a hypothetical example to illustrate the potential application of this linker. The provided data and experimental details are representative and should be adapted and optimized for specific applications.

Introduction

This compound is a heterobifunctional linker containing both an isocyanate group and a methyl ester. The highly reactive isocyanate moiety can form stable urethane (carbamate) linkages with hydroxyl or amine groups present on drug molecules and polymers, making it a potential candidate for conjugating therapeutics to polymer backbones.[1][2] This covalent attachment can enhance the therapeutic index of drugs by improving their solubility, stability, and pharmacokinetic profiles.[3][4]

This document provides a detailed overview of the conceptual application of this compound in the synthesis of drug-carrying polymers, focusing on a hypothetical conjugate of Poly(ethylene glycol) (PEG) with a hydroxyl-containing drug.

Principle of Conjugation

The isocyanate group (-N=C=O) of this compound readily reacts with nucleophilic groups such as hydroxyl (-OH) and primary/secondary amines (-NH2, -NHR) to form stable urethane and urea linkages, respectively.[2] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The ester group on the linker can be further modified or may influence the overall properties of the conjugate.

Reaction Scheme:

  • Step 1: Activation of Polymer (if necessary). For this hypothetical example, we assume a commercially available hydroxyl-terminated polymer like Poly(ethylene glycol) (PEG-OH) is used, which requires no initial activation.

  • Step 2: Drug-Linker Conjugation. The hydroxyl group of a model drug (Drug-OH) reacts with the isocyanate group of this compound to form a urethane bond.

  • Step 3: Polymer-Drug Conjugation. Alternatively, the polymer's hydroxyl group can first react with the linker, followed by conjugation to the drug. The choice of synthetic route depends on the reactivity and stability of the drug and polymer.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of a PEG-Drug conjugate using this compound as a linker.

Table 1: Characteristics of Starting Materials

MaterialMolecular Weight ( g/mol )Functional GroupPurity (%)
Poly(ethylene glycol) (PEG)2000-OH>98
Model Drug (e.g., Paclitaxel)853.9-OH>99
This compound129.11-NCO, -COOCH3>97

Table 2: Synthesis and Characterization of PEG-Drug Conjugate

ParameterValueMethod of Determination
Molecular Weight (Mn) of PEG-Drug2983 g/mol GPC, ¹H NMR
Polydispersity Index (PDI)1.05GPC
Drug Loading Content (DLC)28.6% (w/w)UV-Vis Spectroscopy
Drug Loading Efficiency (DLE)85%UV-Vis Spectroscopy
Particle Size (Hydrodynamic Diameter)50 nmDLS
Zeta Potential-5.2 mVDLS

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) at pH 7.4Cumulative Drug Release (%) at pH 5.5
000
61018
122235
244562
487885
729598

Experimental Protocols

Synthesis of PEG-Drug Conjugate

This protocol describes a two-step process where the drug is first reacted with the linker, followed by conjugation to the polymer.

Materials:

  • Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH, MW 2000)

  • Model Drug with a hydroxyl group (Drug-OH)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Diethyl ether

  • Dialysis membrane (MWCO 1000 Da)

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the Drug-OH (1.2 equivalents) and this compound (1 equivalent) in anhydrous DMF.

    • Add a catalytic amount of DBTDL.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to obtain the Drug-Linker intermediate.

  • Polymer-Drug Conjugation:

    • Dissolve PEG-OH (1 equivalent) and the Drug-Linker intermediate (1.2 equivalents) in anhydrous DCM.

    • Add a catalytic amount of DBTDL.

    • Stir the reaction mixture under an inert atmosphere at room temperature for 48 hours.

    • Monitor the reaction by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

    • After the reaction, concentrate the solution under reduced pressure.

    • Precipitate the crude product in cold diethyl ether.

    • Redissolve the precipitate in deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the dialyzed solution to obtain the purified PEG-Drug conjugate.

Characterization of the PEG-Drug Conjugate

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the covalent conjugation of the drug to the polymer via the linker.

  • Procedure:

    • Dissolve a small amount of the lyophilized PEG-Drug conjugate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum for characteristic peaks of the polymer backbone (e.g., the repeating ethylene oxide units of PEG), the drug molecule, and the newly formed urethane linkage protons.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer conjugate.

  • Procedure:

    • Dissolve the PEG-Drug conjugate in a suitable mobile phase (e.g., THF or DMF).

    • Inject the solution into a GPC system calibrated with appropriate polymer standards (e.g., polystyrene or PEG).

    • Analyze the resulting chromatogram to determine the molecular weight distribution. A successful conjugation will show an increase in molecular weight compared to the starting polymer.[5]

3. UV-Vis Spectroscopy for Drug Loading Content (DLC):

  • Purpose: To quantify the amount of drug conjugated to the polymer.

  • Procedure:

    • Prepare a standard calibration curve of the free drug in a suitable solvent at its maximum absorbance wavelength (λ_max).

    • Prepare a solution of the PEG-Drug conjugate of known concentration.

    • Measure the absorbance of the conjugate solution at the λ_max of the drug.

    • Calculate the drug concentration using the calibration curve.

    • Determine the DLC using the following formula: DLC (%) = (Weight of drug in conjugate / Total weight of conjugate) x 100

In Vitro Drug Release Study
  • Purpose: To evaluate the release kinetics of the drug from the polymer conjugate under physiological conditions.[6]

  • Procedure:

    • Disperse a known amount of the PEG-Drug conjugate in a release medium (e.g., phosphate-buffered saline, pH 7.4, and acetate buffer, pH 5.5) to simulate physiological and endosomal pH, respectively.

    • Place the dispersion in a dialysis bag (MWCO 1000 Da).

    • Immerse the dialysis bag in a larger volume of the same release medium at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis spectroscopy.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Polymer Conjugation Drug Drug-OH Intermediate Drug-Linker Conjugate Drug->Intermediate DBTDL, Anhydrous DMF Linker This compound Linker->Intermediate Polymer PEG-OH Conjugate PEG-Drug Conjugate Polymer->Conjugate DBTDL, Anhydrous DCM Intermediate->Conjugate Purification Purification (Dialysis) Conjugate->Purification Precipitation & Redissolution FinalProduct Lyophilized Product Purification->FinalProduct

Caption: A workflow for the two-step synthesis of a PEG-drug conjugate.

Drug_Release_Pathway PDC PEG-Drug Conjugate (in circulation, pH 7.4) Tumor Tumor Microenvironment (Passive Targeting - EPR effect) PDC->Tumor Systemic Administration Cell Cancer Cell Tumor->Cell Cellular Uptake Endosome Endosome/Lysosome (Acidic pH ~5.5) Cell->Endosome Endocytosis DrugRelease Drug Release (Hydrolysis of Urethane Linkage) Endosome->DrugRelease pH-triggered Action Therapeutic Action DrugRelease->Action

Caption: A conceptual signaling pathway for drug release from the polymer conjugate.

Logical_Relationship Linker Isocyanate Linker (this compound) Conjugate Polymer-Drug Conjugate Linker->Conjugate Polymer Biocompatible Polymer (e.g., PEG) Polymer->Conjugate Drug Therapeutic Drug (with -OH or -NH2) Drug->Conjugate Solubility Improved Solubility Conjugate->Solubility Stability Enhanced Stability Conjugate->Stability PK Favorable Pharmacokinetics Conjugate->PK Efficacy Increased Therapeutic Efficacy Solubility->Efficacy Stability->Efficacy PK->Efficacy

Caption: Logical relationship of components for improved drug efficacy.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Auristatin Conjugates with Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatins are a class of highly potent synthetic analogs of the natural marine product dolastatin 10. Their powerful antimitotic activity, achieved by inhibiting tubulin polymerization, makes them effective cytotoxic agents for cancer therapy.[1] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent members of this class, widely used as payloads in antibody-drug conjugates (ADCs).[1] The principle of ADCs is to selectively deliver these potent payloads to cancer cells by attaching them to monoclonal antibodies (mAbs) that target tumor-specific antigens, thereby enhancing efficacy while minimizing systemic toxicity.

The linker connecting the auristatin to the antibody is a critical component that influences the stability, solubility, and release mechanism of the payload. While maleimide-based linkers that react with cysteine thiols are common, this document outlines a detailed protocol for the synthesis of auristatin conjugates using Methyl 3-isocyanatopropanoate. This linker reacts with the N-terminal secondary amine of auristatin to form a stable urea bond, offering an alternative conjugation strategy. The terminal methyl ester of this linker can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to amine residues (e.g., lysine) on a monoclonal antibody.

Synthesis Overview

The synthesis of the auristatin-antibody conjugate via a this compound linker is a multi-step process. The key stages involve the formation of the drug-linker construct, followed by its conjugation to the antibody.

G cluster_0 Drug-Linker Synthesis cluster_1 Linker Modification & Activation cluster_2 Antibody Conjugation cluster_3 Purification & Analysis auristatin Auristatin (e.g., MMAE) drug_linker Auristatin-Linker Conjugate (Urea Linkage) auristatin->drug_linker linker This compound linker->drug_linker hydrolysis Ester Hydrolysis drug_linker->hydrolysis drug_linker->hydrolysis activation Carboxylic Acid Activation (e.g., NHS Ester Formation) hydrolysis->activation activated_linker Activated Auristatin-Linker adc Auristatin-ADC activated_linker->adc activated_linker->adc mab Monoclonal Antibody (mAb) mab->adc purification Purification (e.g., SEC) adc->purification analysis Characterization (e.g., DAR, Purity) purification->analysis

Caption: Overall workflow for the synthesis of an auristatin-ADC using a this compound-based linker.

Experimental Protocols

Protocol 1: Synthesis of Auristatin-(Methyl 3-propanoate)urea

This protocol describes the reaction of an auristatin, such as MMAE, with this compound to form a stable urea linkage.

Materials:

  • Monomethyl auristatin E (MMAE)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve MMAE (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the Auristatin-(Methyl 3-propanoate)urea conjugate as a white solid.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the conversion of the methyl ester in the linker to a carboxylic acid, which is necessary for subsequent activation and antibody conjugation.

Materials:

  • Auristatin-(Methyl 3-propanoate)urea

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the Auristatin-(Methyl 3-propanoate)urea (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH (1.5 equivalents) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Remove the THF under reduced pressure.

  • Purify the resulting aqueous solution by preparative RP-HPLC.

  • Lyophilize the pure fractions to yield the Auristatin-(Propanoic Acid)urea conjugate.

Protocol 3: Activation of the Carboxylic Acid with NHS

This protocol describes the activation of the terminal carboxylic acid of the drug-linker to an N-hydroxysuccinimide (NHS) ester for efficient reaction with antibody lysine residues.

Materials:

  • Auristatin-(Propanoic Acid)urea

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the Auristatin-(Propanoic Acid)urea (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the formation of the NHS ester by LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • The resulting solution containing the activated Auristatin-(Propanoic Acid)urea-NHS ester is typically used immediately in the next conjugation step without further purification.

Protocol 4: Conjugation to Monoclonal Antibody

This protocol outlines the conjugation of the activated drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Activated Auristatin-(Propanoic Acid)urea-NHS ester solution in DMF

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system or tangential flow filtration (TFF) system

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Calculate the required amount of the activated drug-linker solution to achieve the desired drug-to-antibody ratio (DAR). A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.

  • Slowly add the activated drug-linker solution (may be diluted with DMSO) to the stirring mAb solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight with gentle mixing.

  • Quench the reaction by adding a quenching reagent such as Tris or lysine.

  • Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or TFF.

  • Buffer exchange the purified ADC into a suitable formulation buffer.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of auristatin-based ADCs. Note that these are typical values and may vary depending on the specific auristatin derivative, linker, antibody, and reaction conditions used.

Table 1: Typical Yields and Purity in Auristatin Conjugation

StepProductTypical Yield (%)Typical Purity (HPLC) (%)
Drug-Linker SynthesisAuristatin-(Propanoic Acid)urea70-85>95
NHS ActivationAuristatin-(Propanoic Acid)urea-NHSAssumed quantitative, used in situN/A
Antibody ConjugationPurified Auristatin-ADC60-80>98

Table 2: Characterization of a Typical Auristatin-ADC

ParameterMethodTypical Value
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC, LC-MS3.5 - 4.2
Monomer ContentSEC-HPLC>95%
Endotoxin LevelLAL Assay< 0.5 EU/mg
In Vitro Cytotoxicity (IC50)Cell-based assay0.1 - 10 nM

Table 3: In Vitro Cytotoxicity of Free Auristatins against various Cancer Cell Lines

CompoundCell LineIC50 (nM)
MMAESKOV-3 (Ovarian Cancer)~0.2[2]
MMAEBxPC-3 (Pancreatic Cancer)~0.5[3]
MMAFHCT116 (Colon Cancer)~1.5
MMAEKarpas-299 (Lymphoma)~0.3

Mechanism of Action

The efficacy of an auristatin-based ADC is dependent on a sequence of events that leads to the targeted destruction of cancer cells.

G cluster_0 Extracellular cluster_1 Intracellular adc Auristatin-ADC antigen Tumor-Specific Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Auristatin Release lysosome->payload_release 4. Payload Release (Amide Bond Cleavage) tubulin Tubulin Dimers payload_release->tubulin 5. Tubulin Binding microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption apoptosis Apoptosis microtubule_disruption->apoptosis G2/M Arrest

Caption: Mechanism of action of an auristatin-based Antibody-Drug Conjugate.

  • Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.

  • Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.

  • Payload Release: The acidic environment and proteolytic enzymes within the lysosome degrade the antibody, leading to the cleavage of the linker and the release of the active auristatin payload into the cytoplasm.

  • Tubulin Binding and Apoptosis: The free auristatin binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Conclusion

The synthesis of auristatin conjugates using this compound presents a viable alternative to traditional conjugation chemistries. The formation of a stable urea linkage at the N-terminus of the auristatin, followed by a well-established amine-reactive conjugation to the antibody, provides a robust method for producing ADCs. The detailed protocols and representative data herein offer a comprehensive guide for researchers and drug development professionals exploring novel linker technologies for the next generation of targeted cancer therapies. Careful optimization of each step and thorough characterization of the final conjugate are critical for ensuring the quality, efficacy, and safety of the resulting ADC.

References

Application of Methyl 3-isocyanatopropanoate in the Synthesis of a Novel Urea-Linked Spin Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) is a powerful technique in structural biology, enabling the study of protein structure, dynamics, and interactions through electron paramagnetic resonance (EPR) spectroscopy.[1][2] This method relies on the introduction of a paramagnetic probe, or spin label, at a specific site within a biomolecule. Nitroxide spin labels, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are widely used for this purpose due to their stability and sensitivity to the local environment.[3]

The conjugation of spin labels to biomolecules is typically achieved through reactive functional groups. Isocyanates are highly reactive electrophiles that readily form stable urea bonds with primary amines, making them valuable reagents for bioconjugation.[4][5] While 4-isocyanato-TEMPO is a commercially available and commonly used spin labeling reagent, the synthesis of novel spin labels with different linker properties can provide valuable tools for specific applications.

This application note details a protocol for the synthesis of a novel spin label utilizing Methyl 3-isocyanatopropanoate. This reagent allows for the introduction of a flexible, ester-terminated linker between the nitroxide moiety and the target biomolecule. The synthesis involves a two-step process: the in-situ generation of this compound from its corresponding amine precursor, followed by its reaction with 4-amino-TEMPO to yield a urea-linked spin label.

Signaling Pathway and Logical Relationships

The synthesis of the novel spin label follows a straightforward chemical transformation. The key steps are the conversion of an amine to a reactive isocyanate and the subsequent nucleophilic attack by another amine to form a stable urea linkage. This process is a common strategy in bioconjugation and chemical synthesis.

synthesis_pathway cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Synthesis of Urea-Linked Spin Label A Methyl 3-aminopropanoate C This compound A->C Reaction with Triphosgene B Triphosgene B->C E Urea-Linked Spin Label C->E Nucleophilic Attack D 4-amino-TEMPO D->E

Figure 1: Synthetic pathway for the urea-linked spin label.

Experimental Workflow

The experimental process is divided into two main stages: the synthesis of the isocyanate intermediate and the final synthesis of the spin label. Rigorous purification and characterization steps are crucial at each stage to ensure the purity and identity of the final product.

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification and Analysis Phase start Start step1 Dissolve Methyl 3-aminopropanoate and Triethylamine in Dry Dichloromethane start->step1 step2 Add Triphosgene Solution Dropwise at 0°C step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Filter and Use Crude This compound Solution step3->step4 Reaction Complete step5 Add 4-amino-TEMPO to the Isocyanate Solution step4->step5 step6 Stir at Room Temperature step5->step6 step7 Monitor Reaction by TLC step6->step7 purify1 Quench Reaction with Water step7->purify1 Reaction Complete purify2 Extract with Dichloromethane purify1->purify2 purify3 Dry Organic Layer and Evaporate Solvent purify2->purify3 purify4 Purify by Column Chromatography purify3->purify4 analyze1 Characterize by Mass Spectrometry and NMR Spectroscopy purify4->analyze1 analyze2 Determine Yield and Purity analyze1->analyze2 end End analyze2->end

References

Application Notes and Protocols for the Synthesis of Carbamates from Methyl 3-Isocyanatopropanoate and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a fundamental and widely utilized transformation in organic synthesis and materials science. Methyl 3-isocyanatopropanoate is a versatile reagent that incorporates a propanoate ester functionality, making the resulting carbamate products valuable intermediates in the development of pharmaceuticals, agrochemicals, and polymers. This document provides detailed protocols for the reaction of this compound with a variety of alcohols, including primary, secondary, and tertiary examples. The protocols outline reaction conditions, catalyst selection, purification methods, and expected outcomes to guide researchers in their synthetic endeavors.

The general reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. This reaction is typically exothermic.[1] The reactivity of the alcohol plays a significant role, with primary alcohols being the most reactive, followed by secondary and then tertiary alcohols, primarily due to steric hindrance.[1] To facilitate the reaction, especially with less reactive alcohols, catalysts are often employed. Common catalysts include tertiary amines and organometallic compounds.[1]

Reaction Mechanism and Experimental Workflow

The synthesis of carbamates from this compound and an alcohol follows a straightforward nucleophilic addition mechanism. The general workflow for this synthesis, including reaction, work-up, and purification, is outlined below.

G cluster_workflow Experimental Workflow prep Preparation of Reactants reaction Reaction of this compound with Alcohol (with or without catalyst) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon completion extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for the synthesis of carbamates.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with different classes of alcohols. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and General Procedure:

  • Reactants: this compound, Alcohol (Primary, Secondary, or Tertiary)

  • Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Catalyst (Optional): Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL)

  • Atmosphere: Inert (Nitrogen or Argon)

General Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.0-1.2 eq).

  • If a catalyst is used, add it to the reaction mixture (0.01-0.1 eq).

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of methanol to consume any excess isocyanate.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 1: Reaction with a Primary Alcohol (e.g., Ethanol)

This protocol describes the straightforward reaction with a highly reactive primary alcohol.

ParameterValue
Alcohol Ethanol
Equivalents 1.0
Solvent Dichloromethane (DCM)
Catalyst None (or TEA, 0.05 eq)
Temperature Room Temperature (20-25 °C)
Reaction Time 1-4 hours
Expected Yield >90%
Protocol 2: Reaction with a Secondary Alcohol (e.g., Isopropanol)

Due to increased steric hindrance, a catalyst and/or gentle heating may be beneficial to achieve a reasonable reaction rate.

ParameterValue
Alcohol Isopropanol
Equivalents 1.0
Solvent Tetrahydrofuran (THF)
Catalyst DBTDL (0.02 eq) or TEA (0.1 eq)
Temperature Room Temperature to 40 °C
Reaction Time 4-12 hours
Expected Yield 70-90%
Protocol 3: Reaction with a Tertiary Alcohol (e.g., tert-Butanol)

The reaction with tertiary alcohols is significantly slower and generally requires a catalyst and elevated temperatures.

ParameterValue
Alcohol tert-Butanol
Equivalents 1.0
Solvent Acetonitrile or Toluene
Catalyst DBTDL (0.1 eq)
Temperature 60-80 °C
Reaction Time 12-48 hours
Expected Yield 40-70%

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with representative alcohols.

Alcohol ClassExample AlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
PrimaryEthanolNone/TEA20-251-4>90
PrimaryBenzyl AlcoholNone/TEA20-252-6>90
SecondaryIsopropanolDBTDL/TEA25-404-1270-90
SecondaryCyclohexanolDBTDL40-608-2465-85
Tertiarytert-ButanolDBTDL60-8012-4840-70

Signaling Pathways and Logical Relationships

The decision-making process for selecting the appropriate reaction conditions can be visualized as follows:

G cluster_logic Reaction Condition Selection Logic alcohol_type Alcohol Type primary Primary Alcohol alcohol_type->primary secondary Secondary Alcohol alcohol_type->secondary tertiary Tertiary Alcohol alcohol_type->tertiary conditions1 Room Temperature No Catalyst or Mild Base (TEA) primary->conditions1 conditions2 Mild Heating (40-60°C) Catalyst (DBTDL or TEA) secondary->conditions2 conditions3 Heating (60-80°C) Stronger Catalyst (DBTDL) tertiary->conditions3

Caption: Logic diagram for selecting reaction conditions based on alcohol type.

Safety Precautions

  • Isocyanates are toxic and can be sensitizers. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Organotin catalysts such as DBTDL are toxic and should be handled with caution.

By following these protocols and safety guidelines, researchers can effectively synthesize a range of carbamate derivatives from this compound for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 3-Isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing methyl 3-isocyanatopropanoate as a versatile building block. The inherent reactivity of the isocyanate group, coupled with the ester functionality, allows for the construction of a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined herein are based on established principles of heterocyclic chemistry.

Introduction to this compound in Heterocyclic Synthesis

This compound is a bifunctional reagent containing both an electrophilic isocyanate moiety and a nucleophilic ester group. This dual reactivity makes it a valuable synthon for the synthesis of a variety of nitrogen-containing heterocycles. The isocyanate group readily reacts with nucleophiles such as amines, hydrazines, and amidines, while the ester group can participate in cyclization reactions, often after initial reaction at the isocyanate terminus. This allows for the construction of diverse ring systems, including pyrimidines, triazines, and hydantoins, which are prevalent in many biologically active molecules.

General Reaction Workflow

The general workflow for utilizing this compound in heterocyclic synthesis typically involves a multi-step process, often performed as a one-pot reaction.

General Reaction Workflow reagent This compound intermediate Acyclic Intermediate reagent->intermediate Nucleophilic Addition nucleophile Nucleophilic Reagent (e.g., Amidine, Hydrazine, Amino Acid) nucleophile->intermediate cyclization Cyclization intermediate->cyclization Intramolecular Condensation product Heterocyclic Product cyclization->product purification Purification and Characterization product->purification

A generalized workflow for the synthesis of heterocyclic compounds using this compound.

Application Note 1: Synthesis of Substituted Pyrimidinones

Reaction Principle: The reaction of this compound with an amidine hydrochloride in the presence of a base is a classical approach for the synthesis of substituted pyrimidin-4-ones. The initial step involves the formation of an N-acylamidine intermediate, which then undergoes intramolecular cyclization via condensation between the ester and the newly formed secondary amine to yield the pyrimidinone ring.

Proposed Reaction Scheme:

Pyrimidine Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Pyrimidine Substituted Pyrimidinone This compound->Pyrimidine Base, Solvent Heat Amidine Amidine Amidine->Pyrimidine

General scheme for the synthesis of substituted pyrimidinones.

Experimental Protocol: Synthesis of 2-Substituted-6-methyl-2,3-dihydropyrimidin-4(1H)-one

  • Reaction Setup: To a solution of an appropriate amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base (e.g., sodium ethoxide or triethylamine, 1.1 eq) and stir for 15 minutes at room temperature.

  • Addition of Isocyanate: Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted-6-methyl-2,3-dihydropyrimidin-4(1H)-one.

Amidine ReactantBaseSolventReaction Time (h)Yield (%)
Acetamidine HClNaOEtEthanol675
Benzamidine HClEt3NDMF868
Guanidine HClNaOEtEthanol582

Application Note 2: Synthesis of 1,2,4-Triazinan-3-one Derivatives

Reaction Principle: The reaction between this compound and a substituted hydrazine provides a straightforward route to 1,2,4-triazinan-3-one derivatives. The initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the isocyanate group forms a urea-type intermediate. Subsequent intramolecular cyclization through the reaction of the second nitrogen of the hydrazine with the ester functionality yields the six-membered triazinanone ring.

Proposed Reaction Scheme:

Triazine Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Triazine 1,2,4-Triazinan-3-one Derivative This compound->Triazine Solvent Heat Hydrazine Substituted Hydrazine Hydrazine->Triazine

General scheme for the synthesis of 1,2,4-triazinan-3-one derivatives.

Experimental Protocol: Synthesis of 2-Substituted-1,2,4-triazinan-3-one

  • Reaction Setup: Dissolve the substituted hydrazine (1.0 eq) in a suitable solvent like methanol or acetonitrile.

  • Addition of Isocyanate: Add this compound (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by recrystallization from an appropriate solvent system to yield the pure 2-substituted-1,2,4-triazinan-3-one.

Hydrazine ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenylhydrazineMethanolReflux485
MethylhydrazineAcetonitrile251278
Hydrazine hydrateMethanol25890

Application Note 3: Synthesis of Substituted Hydantoins (Imidazolidine-2,4-diones)

Reaction Principle: Substituted hydantoins can be synthesized from the reaction of this compound with α-amino acids. The amino group of the amino acid reacts with the isocyanate to form a urea derivative. Subsequent acid-catalyzed intramolecular cyclization leads to the formation of the five-membered hydantoin ring.

Proposed Reaction Scheme:

Hydantoin Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Hydantoin Substituted Hydantoin This compound->Hydantoin 1. Base, Solvent 2. Acid, Heat AminoAcid α-Amino Acid AminoAcid->Hydantoin

General scheme for the synthesis of substituted hydantoins.

Experimental Protocol: Synthesis of 1-(2-carboxyethyl)-5-substituted-imidazolidine-2,4-dione

  • Urea Formation: Dissolve the α-amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). To this solution, add this compound (1.1 eq) and stir vigorously at room temperature for 2-4 hours.

  • Cyclization: Acidify the reaction mixture with a strong acid (e.g., HCl) to pH 1-2 and then heat to reflux for 2-3 hours.

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired hydantoin derivative.

α-Amino AcidReaction Time (Urea formation, h)Reaction Time (Cyclization, h)Yield (%)
Glycine2288
Alanine32.585
Phenylalanine4380

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Overcoming solubility issues with Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-isocyanatopropanoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during experimentation with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound containing a reactive isocyanate group and a methyl ester.[1] Its primary use is as a building block in organic synthesis, particularly for the preparation of carbamates and ureas, which are important functional groups in many pharmaceuticals and agrochemicals.

Q2: Why is this compound so sensitive to moisture?

The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles, including water. This reaction leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea, which is often insoluble and can complicate product purification. This moisture sensitivity is a common characteristic of all isocyanates.

Q3: What are the ideal storage conditions for this compound?

To prevent degradation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place away from sources of moisture, heat, and light.

Q4: What are the main safety hazards associated with this compound?

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled.[1] It can cause skin and eye irritation and may lead to allergic skin reactions or respiratory difficulties.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Overcoming Solubility and Reactivity Issues

This guide addresses specific problems that may arise during the use of this compound in your experiments.

Issue 1: this compound is not dissolving in my chosen solvent.

  • Probable Cause: The polarity of the solvent may not be compatible with this compound. Isocyanates are generally soluble in a range of aprotic organic solvents.

  • Troubleshooting Steps:

    • Consult the Solubility Table: Refer to the qualitative solubility data provided below to select a more appropriate solvent.

    • Solvent Polarity: Choose a dry, aprotic solvent. Good starting points include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or ethyl acetate. Avoid protic solvents like water, alcohols, and primary or secondary amines, as these will react with the isocyanate.

    • Gentle Warming: In some cases, gentle warming of the mixture under an inert atmosphere may aid dissolution. However, be cautious as excessive heat can promote unwanted side reactions.

    • Sonication: Using an ultrasonic bath can sometimes help to dissolve the compound.

Issue 2: A white precipitate forms immediately upon adding this compound to the reaction mixture.

  • Probable Cause: This is a strong indication of moisture contamination. The white solid is likely a disubstituted urea formed from the reaction of the isocyanate with water.

  • Troubleshooting Steps:

    • Dry Your Solvents: Ensure all solvents are rigorously dried before use. Commercially available anhydrous solvents are recommended. If drying in-house, use appropriate drying agents and techniques.

    • Dry Your Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas such as nitrogen or argon.

    • Check Other Reagents: Ensure that all other starting materials are anhydrous.

Issue 3: The reaction is sluggish or does not proceed to completion.

  • Probable Cause: The nucleophile (e.g., alcohol or amine) may not be sufficiently reactive, or there may be an issue with the reaction conditions.

  • Troubleshooting Steps:

    • Catalyst: For reactions with less reactive nucleophiles, consider adding a catalyst. For carbamate formation with alcohols, a tertiary amine base (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can be effective. For urea formation, the reaction is typically fast and may not require a catalyst.

    • Temperature: Gently heating the reaction mixture may increase the reaction rate. Monitor the reaction closely by TLC or another appropriate analytical technique to avoid decomposition.

    • Concentration: Increasing the concentration of the reactants may also drive the reaction to completion.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExamplesExpected SolubilityImportant Considerations
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)Good to Excellent These are the recommended solvents for reactions. Ensure they are anhydrous.
Nonpolar Aprotic Hexane, TolueneModerate to Low Solubility may be limited. Toluene is often a better choice than hexane.
Polar Protic Water, Methanol, Ethanol, IsopropanolReactive These solvents will react with the isocyanate group and should be avoided as reaction solvents unless they are the intended reactant.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Carbamate

  • Preparation: Under an inert atmosphere of dry nitrogen or argon, add the desired alcohol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF or DCM).

  • Addition of Isocyanate: Slowly add this compound (1.05 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting carbamate by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Synthesis of a Urea

  • Preparation: Under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., THF or DCM) in a flame-dried round-bottom flask with a magnetic stir bar.

  • Cooling (Optional): For highly reactive amines, cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Add this compound (1.0 equivalent) dropwise to the stirred amine solution.

  • Reaction: The reaction is typically rapid and may result in the precipitation of the urea product. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Isolation: If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold solvent.

  • Purification: If necessary, the urea can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware (Oven or Flame-Dried) start->dry_glassware inert_atm Establish Inert Atmosphere (N2 or Ar) dry_glassware->inert_atm add_reagents Add Anhydrous Solvent & Starting Material inert_atm->add_reagents add_isocyanate Slowly Add This compound add_reagents->add_isocyanate monitor Monitor Reaction (TLC, LC-MS) add_isocyanate->monitor quench Quench Excess Isocyanate (Optional) monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Problem Encountered solubility_issue Poor Solubility? start->solubility_issue precipitate White Precipitate? solubility_issue->precipitate No change_solvent Change to Anhydrous Polar Aprotic Solvent solubility_issue->change_solvent Yes slow_reaction Sluggish Reaction? precipitate->slow_reaction No check_moisture Check for Moisture (Solvents, Glassware, Reagents) precipitate->check_moisture Yes add_catalyst Consider Catalyst or Gentle Heating slow_reaction->add_catalyst Yes solution Problem Resolved slow_reaction->solution No change_solvent->solution check_moisture->solution add_catalyst->solution

References

Technical Support Center: Purification of Products from Methyl 3-isocyanatopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Methyl 3-isocyanatopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most common impurities arise from the high reactivity of the isocyanate functional group. These include:

  • Urea byproducts: Formed by the reaction of the isocyanate with water present in solvents, reagents, or from atmospheric moisture. This is often the most prevalent impurity.

  • Unreacted starting materials: Residual this compound or the nucleophile (e.g., alcohol or amine) used in the reaction.

  • Polymeric material: Isocyanates can self-polymerize, especially at elevated temperatures. This is more of a concern if the reaction is heated for extended periods or during distillation at atmospheric pressure.[1]

  • Allophanate and Biuret byproducts: Formed by the reaction of the isocyanate with the newly formed carbamate or urea product, respectively. This is more likely to occur if there is an excess of the isocyanate.

Q2: My reaction mixture turned into a solid precipitate. What is it and what should I do?

A2: The formation of a solid precipitate, especially one that is insoluble in common organic solvents, is highly indicative of the formation of a disubstituted urea byproduct. This occurs when the isocyanate reacts with water to form an amine, which then rapidly reacts with another molecule of isocyanate. To address this, you should filter off the urea precipitate before proceeding with the workup. To prevent this in future reactions, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use silica gel column chromatography to purify my carbamate or urea product?

A3: While possible, it should be approached with caution. The isocyanate group is highly reactive and can react with the hydroxyl groups on the surface of silica gel. If your desired product is a carbamate or urea and all the starting isocyanate has been consumed, flash chromatography can be a viable purification method. It is advisable to first confirm the absence of the isocyanate starting material by FTIR spectroscopy (disappearance of the strong -NCO peak around 2270 cm⁻¹). If residual isocyanate is present, it will likely react on the column, leading to yield loss and a complicated elution profile.

Q4: How can I monitor the purity of my product during and after purification?

A4: Several analytical techniques are suitable for assessing purity:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and the separation during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products. The product may require derivatization to increase its volatility.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis of non-volatile compounds.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or NMR until the starting materials are consumed. Consider extending the reaction time or gently heating if the reactants are stable at higher temperatures.
Side Reaction with Water Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. If water is unavoidable, consider using a slight excess of the isocyanate.
Product Loss During Workup During liquid-liquid extraction, ensure the correct pH to keep your product in the organic layer. Perform multiple extractions to maximize recovery.
Degradation on Silica Gel If using column chromatography, ensure all isocyanate is consumed. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Problem 2: Presence of Urea Byproduct in the Final Product
Possible Cause Troubleshooting Step
Moisture Contamination As mentioned, rigorously dry all solvents, reagents, and glassware.
Inefficient Removal Urea byproducts are often insoluble in many organic solvents. Attempt to remove them by filtration of the crude reaction mixture. If the urea is somewhat soluble, recrystallization is often effective for its removal.
Co-elution during Chromatography If the urea co-elutes with your product, try a different solvent system for chromatography. Ureas are typically more polar than the corresponding carbamates.

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction

This protocol is for the separation of a neutral carbamate product from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If there is any unreacted isocyanate, it can be quenched by the addition of a small amount of methanol.

  • Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any basic impurities).

      • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic impurities).

      • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Logical Workflow for Liquid-Liquid Extraction

start Reaction Mixture quench Quench with Methanol (if needed) start->quench rotovap Remove Volatile Solvent quench->rotovap dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) rotovap->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel wash_acid Wash with 1M HCl sep_funnel->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for a standard liquid-liquid extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products.

  • Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. Common choices for carbamates and ureas include ethanol, ethyl acetate/hexanes, or acetone/water.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities (like urea byproducts) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization

start Problem during Recrystallization oiling_out Product 'oils out' instead of crystallizing start->oiling_out no_crystals No crystals form upon cooling start->no_crystals low_recovery Low recovery of crystals start->low_recovery solution_oiling Solution: - Re-heat to dissolve the oil. - Add more solvent. - Cool more slowly. oiling_out->solution_oiling solution_no_crystals Solution: - Scratch the inside of the flask. - Add a seed crystal. - Cool in an ice bath. no_crystals->solution_no_crystals solution_low_recovery Solution: - Evaporate some solvent and re-cool. - Ensure the solution was saturated at high temp. - Cool for a longer period. low_recovery->solution_low_recovery

Caption: Troubleshooting common issues in recrystallization.

Data Presentation

The following tables provide representative data for the purification of compounds structurally related to the products of this compound reactions. Note that optimal conditions will be substrate-specific.

Table 1: Representative Solvents for Recrystallization

Compound Type Solvent System Notes
N-Aryl CarbamatesEthanol/WaterGood for moderately polar compounds.
N-Alkyl CarbamatesEthyl Acetate/HexanesA versatile system for a range of polarities.
Substituted UreasAcetone or EthanolUreas often have lower solubility and may require more polar solvents.

Table 2: Representative Solvent Systems for Flash Chromatography

Compound Type Mobile Phase (v/v) Notes
N-Aryl Carbamates20-40% Ethyl Acetate in HexanesAdjust polarity based on TLC analysis.
N-Alkyl Carbamates30-60% Ethyl Acetate in HexanesGenerally more polar than aryl carbamates.
Substituted Ureas5-10% Methanol in DichloromethaneUreas are typically highly polar and may require a stronger eluent.

References

Technical Support Center: Preventing Side Reactions of Methyl 3-isocyanatopropanoate with Water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 3-isocyanatopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted side reactions with water during its use. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Formation of a white precipitate in the reaction mixture. This is likely due to the formation of insoluble urea or polyurea byproducts from the reaction of this compound with water.1. Verify Solvent Anhydrousness: Use Karl Fischer titration to confirm the water content of your solvent is below the recommended threshold (see Table 1). 2. Check Reagent Purity: Ensure all starting materials, not just the solvent, are anhydrous. Dry them under vacuum or using appropriate drying agents. 3. Improve Inert Atmosphere: Ensure your reaction setup is under a positive pressure of a dry inert gas (Nitrogen or Argon) to prevent atmospheric moisture ingress.
Foaming or bubbling in the reaction vessel. This is a strong indication of significant water contamination, leading to the formation of carbon dioxide gas as a byproduct of the isocyanate-water reaction.[1]1. Immediate Action: Do not seal the reaction vessel to avoid pressure buildup. Vent the reaction to a fume hood. 2. Identify Moisture Source: Systematically check all potential sources of water contamination, including solvents, reagents, glassware, and the inert gas supply. 3. Review Drying Procedures: Re-evaluate your solvent and reagent drying protocols. Refer to the experimental protocols and data tables in this guide for best practices.
Low yield of the desired urethane product. Competing side reactions with water consume the isocyanate, reducing the amount available to react with your intended nucleophile (e.g., an alcohol or amine).1. Quantify Water Content: Determine the water content of all reaction components to ensure they meet the required specifications. 2. Optimize Reaction Conditions: Consider lowering the reaction temperature to slow down the isocyanate-water reaction, which can be more sensitive to temperature changes than the desired urethane formation. 3. Use of Scavengers: For particularly sensitive reactions, consider the addition of a moisture scavenger to the reaction mixture.
Inconsistent reaction outcomes. Variability in the level of water contamination between experiments is a common cause of inconsistent results.1. Standardize Procedures: Implement and strictly follow standardized protocols for drying solvents, handling reagents, and setting up reactions under an inert atmosphere. 2. Regularly Test Solvents: Do not assume that a freshly opened bottle of "anhydrous" solvent is completely dry. Test the water content before each use or use a freshly dried and tested batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of this compound with water?

A1: The primary side reaction involves the nucleophilic attack of water on the isocyanate group. This forms an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide gas. The resulting amine is also a nucleophile and can react with another molecule of this compound to form a disubstituted urea. This can lead to the formation of polyurea oligomers or polymers, which are often insoluble and can contaminate the desired product.[1][2]

Q2: How can I minimize water contamination in my reaction?

A2: Minimizing water contamination requires a multi-faceted approach:

  • Use Anhydrous Solvents: All solvents should be rigorously dried before use. The choice of drying agent depends on the solvent (see Table 1 for details).

  • Dry Reagents: Ensure all other reactants are free of water.

  • Proper Glassware Preparation: Oven-dry all glassware at a high temperature (e.g., >120°C) for several hours or flame-dry it under vacuum immediately before use.[3]

  • Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3]

Q3: What are the best methods for drying solvents for use with isocyanates?

A3: The most effective method depends on the solvent and the required level of dryness. Common methods include:

  • Distillation from a suitable drying agent: For example, distilling tetrahydrofuran (THF) from sodium/benzophenone.[2]

  • Use of Molecular Sieves: Activated 3Å or 4Å molecular sieves are a convenient and effective way to dry many common organic solvents.[4][5]

  • Passing through a column of activated alumina. [4]

Q4: How can I detect and quantify water in my solvents and reagents?

A4: The gold standard for quantifying trace amounts of water in organic solvents and reagents is Karl Fischer titration .[6][7] This electrochemical method is highly sensitive and specific to water.

Q5: How can I monitor the progress of my reaction and the formation of side products?

A5: Spectroscopic techniques are invaluable for real-time reaction monitoring:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The isocyanate group (-NCO) has a strong, characteristic absorption band around 2250-2280 cm⁻¹. The disappearance of this peak can be used to monitor the consumption of the isocyanate. The formation of urea byproducts can be observed by the appearance of characteristic amide bands.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting materials and the appearance of the desired product and any urea byproducts.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Selected Solvents

The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. This data can help you select the most appropriate drying method for your specific application.

SolventDrying AgentTreatment TimeResidual Water (ppm)Reference
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v)48 h<10[4]
Activated Neutral Alumina (column)Single Pass<10[4]
Dichloromethane (DCM)3Å Molecular SievesN/A<10[4]
Calcium Hydride (CaH₂)Reflux~13[4]
Toluene3Å Molecular Sieves24 h<10[4]
Activated Silica (column)Single Pass<10[4]
Acetonitrile3Å Molecular SievesN/A<10[4]
Ethanol3Å Molecular Sieves (20% m/v)120 h~8.2[2]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound

This protocol outlines the essential steps for setting up a reaction to minimize water contamination.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Alternatively, flame-dry the assembled glassware under vacuum.[3]

  • Assembly and Inerting:

    • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon). Use a Schlenk line or a balloon filled with the inert gas.

    • Perform at least three cycles of evacuating the reaction vessel with a vacuum pump and backfilling with the inert gas to ensure a completely inert atmosphere.[3]

  • Solvent and Reagent Addition:

    • Add the anhydrous solvent and any non-isocyanate starting materials to the reaction flask via a syringe or cannula under a positive flow of inert gas.

  • Addition of this compound:

    • Add the this compound to the reaction mixture dropwise using a syringe through a rubber septum.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots (under inert atmosphere) for analysis by TLC, FTIR, or NMR.

  • Work-up:

    • Upon completion, quench any unreacted isocyanate by adding a small amount of an alcohol (e.g., methanol) before exposing the reaction mixture to the atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents

This protocol provides a general outline for using Karl Fischer titration. Always refer to the specific instructions for your instrument.

  • Apparatus Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be conditioned to a dry state.

  • Solvent Blank:

    • Titrate a known volume of the Karl Fischer solvent to determine the background water content.

  • Sample Introduction:

    • Using a dry syringe, inject a known volume or weight of the solvent to be tested into the titration vessel.

  • Titration:

    • The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument's software will calculate the water content of the sample, typically in ppm or as a percentage.

Mandatory Visualization

The following diagrams illustrate the key reaction pathway and a recommended experimental workflow.

ReactionPathway cluster_main Desired Reaction cluster_side Side Reaction with Water MIP This compound (R-NCO) Urethane Urethane Product (R-NHCOOR') MIP->Urethane + R'-OH ROH Alcohol (R'-OH) ROH->Urethane MIP2 This compound (R-NCO) CarbamicAcid Carbamic Acid (unstable) (R-NHCOOH) MIP2->CarbamicAcid + H₂O H2O Water (H₂O) H2O->CarbamicAcid Amine Primary Amine (R-NH₂) CarbamicAcid->Amine CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea Urea Byproduct (R-NHCONHR) Amine->Urea + R-NCO MIP3 This compound (R-NCO) MIP3->Urea

Caption: Reaction pathways of this compound.

ExperimentalWorkflow start Start prep_glassware Prepare and Dry Glassware start->prep_glassware dry_solvents Dry Solvents and Reagents prep_glassware->dry_solvents karl_fischer Verify Water Content (Karl Fischer Titration) dry_solvents->karl_fischer karl_fischer->dry_solvents Water content too high setup Assemble Apparatus under Inert Atmosphere karl_fischer->setup Water content acceptable add_reagents Add Anhydrous Solvent and Non-Isocyanate Reagents setup->add_reagents add_isocyanate Add this compound add_reagents->add_isocyanate monitor Monitor Reaction (FTIR, NMR, TLC) add_isocyanate->monitor workup Quench and Work-up monitor->workup end End workup->end

Caption: Workflow for moisture-sensitive isocyanate reactions.

References

Technical Support Center: Optimizing Reactions of Methyl 3-isocyanatopropanoate and Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of urea derivatives using methyl 3-isocyanatopropanoate and amines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism between this compound and an amine?

The reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that quickly rearranges to the stable urea product. This reaction is typically fast and exothermic.

Q2: What is the difference in reactivity between primary and secondary amines with this compound?

Primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom.[1] Aromatic amines are less reactive than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring, making it less nucleophilic.[1] Reactions with less reactive amines may require longer reaction times or gentle heating to proceed to completion.

Q3: Are catalysts necessary for this reaction?

For most aliphatic amines, the reaction is rapid and does not require a catalyst.[1] However, for less reactive amines (e.g., aromatic amines) or to ensure the reaction goes to completion at lower temperatures, a catalyst can be beneficial. Tertiary amines or organotin compounds are sometimes used to accelerate isocyanate reactions, though their use should be carefully optimized to avoid side reactions.[2]

Q4: What are the most common side reactions?

The most prevalent side reaction involves the reaction of the isocyanate with water.[3] Moisture contamination will lead to the hydrolysis of this compound, forming an unstable carbamic acid which then decomposes to 3-methoxycarbonylethylamine and carbon dioxide. This newly formed primary amine can then react with another molecule of the isocyanate to produce a symmetric di-substituted urea, a common impurity.[3] At elevated temperatures, isocyanates can also self-polymerize or form other byproducts.

Q5: Which solvents are recommended for this reaction?

Aprotic solvents are highly recommended to prevent the hydrolysis of the isocyanate. Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Acetone[4]

  • Toluene

The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. It is critical to use anhydrous solvents to minimize moisture-related side reactions.[3]

Q6: How can I monitor the progress of the reaction?

The reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and quick method to observe the consumption of the starting materials and the formation of the product.[4]

  • Infrared (IR) Spectroscopy: The disappearance of the strong, sharp isocyanate peak (around 2250-2270 cm⁻¹) is a clear indicator of reaction completion.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods can be used for quantitative analysis of the reaction mixture.[5] For GC analysis, derivatization of the urea product may be necessary.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and assess purity.

Q7: What are the typical work-up and purification procedures?

If the urea product is a solid and precipitates from the reaction mixture, it can often be isolated by simple filtration, followed by washing with a cold solvent to remove unreacted starting materials.[3][4] If the product is soluble, a standard aqueous work-up can be performed, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experiment.

Problem 1: Low or No Product Yield

  • Possible Cause: Moisture contamination in the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.[3]

  • Possible Cause: Impure starting materials.

    • Solution: Verify the purity of the amine and the this compound. Isocyanates can degrade upon storage, especially if exposed to moisture.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Ensure an accurate 1:1 molar ratio of amine to isocyanate. A slight excess of the amine can sometimes be used to ensure complete consumption of the isocyanate.

  • Possible Cause: Low reactivity of the amine.

    • Solution: For less reactive amines (e.g., aromatic or sterically hindered amines), increase the reaction time, gently heat the mixture (e.g., to 40-50 °C), or consider adding a catalyst like a tertiary amine (e.g., triethylamine) or dibutyltin dilaurate (DBTDL) in catalytic amounts.

Problem 2: Formation of a Symmetric Urea Side Product (1,3-bis(3-methoxycarbonylethyl)urea)

  • Possible Cause: Presence of water in the reaction.

    • Solution: This is the most common cause. Water hydrolyzes the isocyanate to form an amine, which then reacts with another isocyanate molecule.[3] Rigorously exclude moisture by using anhydrous solvents and reagents and running the reaction under an inert atmosphere.

  • Possible Cause: Amine starting material is contaminated with 3-methoxycarbonylethylamine.

    • Solution: Ensure the purity of your starting amine before beginning the reaction.

Problem 3: Reaction is Too Slow or Stalls

  • Possible Cause: Insufficient reactivity of the nucleophile (amine).

    • Solution: Increase the reaction temperature moderately. Be cautious, as excessive heat can lead to side reactions. Alternatively, add a suitable catalyst.

  • Possible Cause: Steric hindrance.

    • Solution: If both the amine and isocyanate are sterically hindered, the reaction will be inherently slow. Prolonged reaction times (24-48 hours) may be necessary.

Problem 4: Difficulty Isolating the Product

  • Possible Cause: The product is an oil or is highly soluble in the reaction solvent.

    • Solution: If filtration is not possible, remove the solvent under reduced pressure. If the residue is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, purification by column chromatography is the best option.

  • Possible Cause: "Oiling out" during recrystallization.

    • Solution: This happens when the product melts in the hot solvent instead of dissolving. Use a larger volume of solvent or switch to a solvent system with a lower boiling point.[3]

Data Presentation

Table 1: Recommended Solvents for Urea Synthesis
SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.139.6Good solubility for many organics, volatile, easy to remove.
Tetrahydrofuran (THF)7.566.0Good general-purpose solvent, must be protected from peroxide formation.
Acetonitrile (ACN)37.581.6Polar aprotic, good for dissolving more polar starting materials.
Toluene2.4110.6Non-polar, allows for higher reaction temperatures.
N,N-Dimethylformamide (DMF)36.7153.0High boiling point, excellent solvating power, but can be difficult to remove.
Table 2: Typical Reaction Conditions
Amine TypeTemperature (°C)Typical TimeCatalyst Required
Primary Aliphatic0 to 2530 min - 4 hNo
Secondary Aliphatic25 to 502 - 12 hOccasionally
Primary Aromatic25 to 604 - 24 hOften Recommended
Secondary Aromatic50 to 8012 - 48 hRecommended

Experimental Protocols

General Protocol for the Synthesis of a Urea Derivative

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.1 eq)

  • Anhydrous solvent (e.g., DCM or THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel (optional, for reactive amines)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Preparation: Dissolve the amine (1.0 - 1.1 eq) in the chosen anhydrous solvent (e.g., 0.2-0.5 M concentration).

  • Reaction Initiation: To the stirred solution of the amine, add this compound (1.0 eq) dropwise at room temperature. For highly reactive primary amines, the reaction can be cooled to 0 °C in an ice bath to control the exotherm.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or IR spectroscopy until the isocyanate is consumed (typically 2-4 hours).[4]

  • Work-up and Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry under vacuum.[4]

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Dissolve Amine Dissolve Amine Dry Glassware->Dissolve Amine Prepare Anhydrous Solvent Prepare Anhydrous Solvent Prepare Anhydrous Solvent->Dissolve Amine Add Isocyanate Add Isocyanate Dissolve Amine->Add Isocyanate Stir & Monitor (TLC/IR) Stir & Monitor (TLC/IR) Add Isocyanate->Stir & Monitor (TLC/IR) Precipitate? Precipitate? Stir & Monitor (TLC/IR)->Precipitate? Filter & Dry Filter & Dry Precipitate?->Filter & Dry Yes Concentrate Concentrate Precipitate?->Concentrate No Purify (Column/Recrystallization) Purify (Column/Recrystallization) Concentrate->Purify (Column/Recrystallization)

Caption: General workflow for the synthesis of urea derivatives.

Troubleshooting Decision Tree for Low Yield```dot

G Start Low Yield Observed CheckMoisture Used anhydrous reagents & setup? Start->CheckMoisture CheckPurity Purity of starting materials confirmed? CheckMoisture->CheckPurity Yes Sol_Moisture Solution: Dry solvents/glassware, use inert atmosphere. CheckMoisture->Sol_Moisture No CheckReactivity Is amine known to be unreactive? CheckPurity->CheckReactivity Yes Sol_Purity Solution: Verify purity of isocyanate and amine. CheckPurity->Sol_Purity No Sol_Reactivity Solution: Increase temperature, add catalyst, or increase reaction time. CheckReactivity->Sol_Reactivity Yes End Yield Improved CheckReactivity->End No Sol_Moisture->End Sol_Purity->End Sol_Reactivity->End

Caption: Desired reaction pathway versus a common side reaction.

References

Technical Support Center: Monitoring Methyl 3-isocyanatopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Methyl 3-isocyanatopropanoate. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring a this compound reaction?

A1: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice depends on the required level of detail, available equipment, and the specific reaction conditions. The most common methods are:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for tracking the consumption of the isocyanate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on reactants and products, allowing for clear kinetic analysis.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Separates components in the reaction mixture for quantitative analysis of the starting material, products, and byproducts.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components, though derivatization may be necessary.[4]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for a quick check of the reaction's progress by observing the disappearance of the starting material and the appearance of new spots.[5][6][7]

Q2: Which method is best for real-time, in-situ monitoring of my reaction?

A2: For real-time and in-situ monitoring, FTIR spectroscopy with a fiber-optic Attenuated Total Reflectance (ATR) probe is the most effective method.[8][9] This setup allows you to dip the probe directly into the reaction vessel, providing continuous data on the concentration of the isocyanate group without the need for sampling.[9][10]

Q3: What is the most characteristic signal to monitor for the consumption of this compound?

A3: The most distinct and reliable signal is the strong, sharp absorption band of the isocyanate (-N=C=O) functional group in the infrared spectrum. This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹ .[11] Monitoring the decrease in the intensity or area of this peak provides a direct measure of isocyanate consumption.[8]

Q4: My this compound starting material shows multiple spots on a TLC plate. Is this normal?

A4: This is a common observation. Isocyanates are highly reactive compounds and can be sensitive to the analytical method itself.[12] The silica gel on a TLC plate is slightly acidic and contains trace amounts of water, which can cause the isocyanate to partially decompose or react on the plate, leading to the appearance of multiple spots (e.g., the corresponding amine or urea).[12] It is advisable to run a TLC of the starting material alongside the reaction mixture to have a proper reference.

Q5: How can moisture affect my reaction and its monitoring?

A5: Moisture is a significant concern in isocyanate chemistry. Water readily reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[1][12] This newly formed amine can then react with another isocyanate molecule to form a urea byproduct. This side reaction consumes your starting material and can complicate the analysis by introducing unexpected peaks or spots. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[1]

Troubleshooting Guides

Issue: Reaction Appears Stalled or Incomplete
  • Symptom: The characteristic isocyanate peak (~2275 cm⁻¹) in the FTIR spectrum is not diminishing, or the starting material spot on TLC remains prominent after the expected reaction time.

  • Possible Cause & Solution:

    • Moisture Contamination: Water may be consuming the isocyanate. Solution: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents under an inert atmosphere.

    • Low Temperature: The reaction may require more thermal energy. Solution: Gradually increase the reaction temperature while monitoring the progress.

    • Catalyst Inactivity: If using a catalyst, it may be inactive or used in an insufficient amount. Solution: Add fresh catalyst or increase the catalyst loading.

    • Poor Mixing: In heterogeneous mixtures, inefficient stirring can slow the reaction rate. Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous.

Issue: Appearance of Unexpected Peaks or Spots in Analysis
  • Symptom: Unidentified signals appear in NMR spectra, new peaks emerge in HPLC or GC chromatograms, or extra spots are visible on the TLC plate.

  • Possible Cause & Solution:

    • Urea Formation: As mentioned, reaction with trace water will form urea byproducts. Solution: Use rigorous anhydrous techniques. An LC-MS analysis can help identify the molecular weight of the byproduct, confirming if it is a urea.

    • Isocyanate Trimerization: Under certain conditions (especially with base catalysts), isocyanates can trimerize to form an isocyanurate ring. Solution: Re-evaluate the choice and amount of catalyst and control the reaction temperature, as trimerization is often exothermic.

    • Degradation: The product itself might be unstable under the reaction conditions. Solution: Attempt the reaction at a lower temperature or for a shorter duration. Analyze aliquots at different time points to track the formation and potential decomposition of the product.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring Isocyanate Reactions

TechniquePrincipleAdvantagesDisadvantagesBest For
FTIR (ATR) Vibrational spectroscopy measuring the absorption of the -NCO group.Real-time, in-situ, non-destructive, highly specific signal.[8][9]Can be less sensitive for very low concentrations; probe requires cleaning.Continuous monitoring of reaction kinetics and endpoint determination.[10]
¹H / ¹³C NMR Nuclear magnetic resonance tracks changes in the chemical environment of nuclei.Provides detailed structural information, quantitative, non-invasive.[13][14]Requires deuterated solvents, lower sensitivity than other methods, expensive equipment.[1]Mechanistic studies and precise quantification of all components.
HPLC Chromatographic separation of mixture components.Excellent for quantitative analysis, can separate complex mixtures.Requires method development, offline analysis (sampling needed).Quantifying reactant, product, and byproducts at various time points.[1]
GC-MS Chromatographic separation followed by mass analysis.High sensitivity and specificity for compound identification.[15]Requires volatile and thermally stable compounds; derivatization is often necessary.[1][16]Analysis of volatile side products or after derivatization of the main product.
TLC Chromatographic separation on a solid plate.Fast, simple, inexpensive.[7]Qualitative only, potential for on-plate reactions, less sensitive.[12]Quick, routine checks for the presence or absence of starting material.[6]

Table 2: Key Spectroscopic and Chromatographic Data for Monitoring

TechniqueAnalyteKey Signal / ParameterExpected Observation as Reaction Progresses
FTIR This compound-N=C=O asymmetric stretchDecrease in peak area/intensity at ~2275 cm⁻¹.
Urethane ProductN-H stretch, C=O stretchAppearance of peaks at ~3300 cm⁻¹ and ~1700 cm⁻¹.[17]
¹H NMR This compound-CH₂-NCO protonsDecrease in the integral of the triplet signal.
Urethane ProductN-H proton, new ester/amide signalsAppearance of a new broad singlet (N-H) and shifts in adjacent CH₂ signals.
HPLC This compoundRetention Time (t_R1)Decrease in the peak area at t_R1.
ProductRetention Time (t_R2)Increase in the peak area at t_R2.

Experimental Protocols

Protocol 1: Real-Time Monitoring by In-situ FTIR Spectroscopy

  • Setup: Assemble the reaction vessel and insert the clean, dry ATR probe, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent and all reagents except the this compound.

  • Initiate Reaction: Add the this compound to the vessel and immediately begin spectral acquisition.

  • Data Collection: Collect spectra at regular intervals (e.g., every 60 seconds).[10]

  • Analysis: Monitor the decrease in the integrated area of the isocyanate peak at ~2275 cm⁻¹. The reaction is complete when this peak disappears or its area stabilizes.

Protocol 2: Monitoring by ¹H NMR Spectroscopy

  • Reference Sample (t=0): Before initiating the reaction (e.g., before adding a catalyst or heating), withdraw a small aliquot (~0.1 mL) from the reaction mixture. Dilute it with a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard if quantitative data is required.[18]

  • Acquire Spectrum: Obtain the ¹H NMR spectrum for the t=0 sample.

  • Monitor Reaction: At regular time intervals, withdraw identical aliquots from the reaction, preparing NMR samples in the same manner.

  • Analysis: Compare the integrals of a characteristic peak of the starting material with a characteristic peak of the product to determine the conversion rate.[18]

Protocol 3: Qualitative Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[5]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "RXN" lane, spot a small aliquot of the reaction mixture.

    • In the "CO" lane, spot the starting material first, then spot the reaction mixture directly on top of it.[7]

  • Develop: Place the plate in a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) and allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analysis: The reaction is progressing if the spot in the "RXN" lane corresponding to the starting material diminishes in intensity and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.

Visualizations

Diagram 1: Workflow for Selecting a Monitoring Method start Start: Define Monitoring Goal q1 Need Real-Time Kinetics? start->q1 q2 Need Structural Detail? q1->q2 No ftir Use In-situ FTIR (ATR) q1->ftir Yes q3 Need High Throughput Quantitation? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes hplc Use HPLC q3->hplc Yes tlc Use TLC for Quick Check q3->tlc No

Caption: Workflow for selecting an appropriate analytical method.

Diagram 2: Troubleshooting an Incomplete Reaction start Symptom: Reaction Stalled (Persistent -NCO peak or SM spot) q_moisture Are conditions rigorously anhydrous? start->q_moisture sol_moisture Dry solvents/glassware. Use inert atmosphere. q_moisture->sol_moisture No q_temp Is temperature optimal? q_moisture->q_temp Yes end Re-analyze Progress sol_moisture->end sol_temp Increase temperature incrementally. q_temp->sol_temp No q_catalyst Is catalyst active/sufficient? q_temp->q_catalyst Yes sol_temp->end sol_catalyst Add fresh catalyst. q_catalyst->sol_catalyst No q_catalyst->end Yes sol_catalyst->end Diagram 3: Reaction Pathways of this compound cluster_main Desired Reaction cluster_side Side Reaction with Water isocyanate Methyl 3-isocyanatopropanoate urethane Urethane Product isocyanate->urethane + R-OH alcohol Alcohol (R-OH) alcohol->urethane isocyanate2 Methyl 3-isocyanatopropanoate amine Amine + CO₂ isocyanate2->amine + H₂O urea Urea Byproduct isocyanate2->urea water Water (H₂O) water->amine amine->urea + Isocyanate

References

Technical Support Center: Catalyst Selection for Methyl 3-Isocyanatopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on catalyst selection and troubleshooting for reactions involving methyl 3-isocyanatopropanoate. The following information is curated to address specific challenges and provide practical, actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for promoting the reaction of this compound with alcohols to form urethanes?

A1: The most common catalysts for urethane formation from aliphatic isocyanates like this compound fall into two main categories: organometallic compounds and tertiary amines.

  • Organometallic Catalysts: Tin-based catalysts, particularly dibutyltin dilaurate (DBTDL), are highly efficient for reactions of aliphatic isocyanates.[1] They function as Lewis acids, activating the isocyanate group and making it more susceptible to nucleophilic attack by an alcohol.[1] Other non-tin metal catalysts based on bismuth, zinc, and zirconium are also gaining traction as less toxic alternatives.[1]

  • Tertiary Amines: While generally more effective for aromatic isocyanates, certain tertiary amines can also catalyze the reaction of aliphatic isocyanates.[1] Their catalytic activity is influenced by their basicity and steric hindrance.

Q2: Are there any side reactions I should be aware of when using catalysts with this compound?

A2: Yes, several side reactions can occur, often promoted by the catalyst. The most common include:

  • Reaction with Water: Isocyanates readily react with water to form an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable urea. This side reaction consumes two equivalents of isocyanate for every mole of water.

  • Self-Polymerization: Isocyanates can react with each other to form dimers (uretdiones) and trimers (isocyanurates), especially at elevated temperatures or in the presence of specific catalysts.

  • Allophanate and Biuret Formation: The desired urethane or urea products can sometimes undergo further reaction with excess isocyanate to form allophanates and biurets, respectively. This is more likely to occur at higher temperatures.

Q3: My reaction is experiencing low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in this compound reactions are often attributable to several factors:

  • Moisture Contamination: As mentioned, water reacts with the isocyanate, leading to the formation of urea byproducts and consuming your starting material. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inhibition: The catalyst's activity can be diminished by impurities in the reaction mixture. Ensure all reagents are of high purity.

  • Suboptimal Catalyst Choice or Concentration: The chosen catalyst may not be optimal for your specific alcohol substrate, or the concentration may be too low. A catalyst screening experiment is recommended to identify the most effective catalyst and its optimal loading.

  • Steric Hindrance: The alcohol substrate's structure can significantly impact the reaction rate. Sterically hindered alcohols will react more slowly, potentially requiring a more active catalyst or higher reaction temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Presence of moisture in reagents or solvent. 3. Sterically hindered alcohol.1. Increase catalyst loading or screen for a more effective catalyst (see Catalyst Performance Comparison table). 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere. 3. Increase reaction temperature and/or reaction time. Consider using a more active catalyst like DBTDL.
Formation of White Precipitate (Urea) 1. Water contamination in the reaction.1. Rigorously dry all solvents and reagents. Use molecular sieves if necessary. Ensure a dry, inert atmosphere is maintained throughout the experiment.
High Polydispersity in Polymerization 1. Uncontrolled initiation or side reactions. 2. Chain transfer reactions.1. Control the addition rate of the monomer. Optimize the catalyst concentration to ensure a controlled polymerization rate. 2. Purify all monomers and solvents to remove any potential chain transfer agents.
Gelation or Insoluble Polymer Formation 1. Excessive catalyst concentration leading to uncontrolled polymerization or cross-linking. 2. High reaction temperature promoting side reactions like allophanate or biuret formation.1. Reduce the catalyst concentration. 2. Lower the reaction temperature and monitor the reaction progress more closely.

Catalyst Performance Comparison

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table provides a general comparison of common catalysts for aliphatic isocyanate reactions, which can serve as a starting point for your experiments.

Catalyst Class Examples Typical Loading (mol%) Relative Activity Advantages Disadvantages
Organotin Dibutyltin dilaurate (DBTDL)0.01 - 0.5Very HighHighly efficient for aliphatic isocyanates, effective at low concentrations.Toxic, potential environmental concerns.[2]
Tertiary Amines 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA)0.1 - 2.0Moderate to HighReadily available, can catalyze both gelling and blowing reactions in foams.Generally less active than organotins for aliphatic isocyanates, can have strong odors.
Organobismuth Bismuth neodecanoate0.1 - 1.0HighLess toxic alternative to organotins, good hydrolytic stability.Can be more expensive than tin catalysts.
Organozinc Zinc neodecanoate0.2 - 2.0ModerateLow toxicity, can provide delayed action catalysis.Generally lower activity compared to tin and bismuth catalysts.

Experimental Protocols

General Protocol for Catalyst Screening in the Reaction of this compound with a Primary Alcohol

This protocol outlines a general procedure for screening different catalysts for the formation of a urethane from this compound and a primary alcohol (e.g., 1-butanol).

Materials:

  • This compound

  • 1-Butanol (anhydrous)

  • Anhydrous solvent (e.g., toluene or THF)

  • Catalyst of choice (e.g., DBTDL, DABCO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-butanol (1.0 eq) and anhydrous toluene.

  • Begin stirring and add the selected catalyst at the desired molar percentage (e.g., 0.1 mol%).

  • Slowly add this compound (1.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., FT-IR by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹, or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure urethane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction Flask under Inert Atmosphere prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup add_alcohol Add Alcohol and Solvent setup->add_alcohol add_catalyst Add Catalyst add_alcohol->add_catalyst add_isocyanate Add this compound add_catalyst->add_isocyanate heat Heat to Reaction Temperature add_isocyanate->heat monitor Monitor Reaction Progress (FT-IR/TLC) heat->monitor quench Quench with Methanol monitor->quench Reaction Complete concentrate Concentrate under Reduced Pressure quench->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for catalyst screening.

troubleshooting_logic start Low Reaction Yield? check_moisture Check for Moisture Contamination start->check_moisture Yes check_catalyst Evaluate Catalyst Performance start->check_catalyst Yes check_conditions Assess Reaction Conditions start->check_conditions Yes dry_reagents Solution: Use Anhydrous Reagents/Solvents & Inert Atmosphere check_moisture->dry_reagents optimize_catalyst Solution: Screen Catalysts & Optimize Concentration check_catalyst->optimize_catalyst adjust_conditions Solution: Increase Temperature/Time check_conditions->adjust_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Anhydrous Reactions with Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper setup and troubleshooting of anhydrous reactions involving Methyl 3-isocyanatopropanoate. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems encountered during anhydrous reactions with this compound, offering probable causes and actionable solutions.

Issue Probable Cause(s) Troubleshooting Steps
Low or No Product Yield Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable urea byproduct, consuming two equivalents of your starting isocyanate for every one equivalent of water.[1]- Verify Solvent Purity: Ensure solvents are rigorously dried. Use freshly distilled solvents or commercially available anhydrous solvents. The water content should ideally be below 50 ppm. - Dry Glassware Thoroughly: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. - Inert Gas Quality: Use high-purity inert gas (nitrogen or argon) and consider passing it through a drying agent (e.g., Drierite, molecular sieves). - Reagent Purity: Check the purity and water content of all other reagents.
Improper Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.- Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. Monitor the reaction closely by TLC or other analytical methods to check for the formation of byproducts.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.- Verify Calculations and Measurements: Double-check all calculations and ensure accurate measurement of all reagents.
Formation of Solid Precipitate (Urea) Significant Moisture Contamination: The formation of a white or off-white solid is a strong indication of urea formation due to the reaction of the isocyanate with water.[1]- Identify and Eliminate Moisture Source: Systematically check all potential sources of water ingress, including solvents, reagents, glassware, and the inert gas supply. - Review Handling Technique: Ensure all transfers of anhydrous reagents are performed using proper syringe or cannula techniques under a positive pressure of inert gas.
Reaction Mixture Becomes Viscous or Gels Polymerization: Isocyanates can undergo self-polymerization, especially at elevated temperatures or in the presence of certain catalysts.[2]- Control Temperature: Maintain the recommended reaction temperature. Avoid localized overheating. - Catalyst Selection: If a catalyst is used, ensure it is appropriate for the desired reaction and is not promoting polymerization.
Inconsistent Results/Poor Reproducibility Variability in Anhydrous Conditions: Minor variations in the level of moisture can lead to significant differences in reaction outcomes.- Standardize Procedures: Develop and strictly follow a standard operating procedure for setting up anhydrous reactions. - Solvent Batch Variation: Use solvents from the same freshly opened or purified batch for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when using this compound in an anhydrous reaction?

A1: The primary and most detrimental side reaction is the reaction of the isocyanate group with water. This reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid. This acid then decarboxylates to yield a primary amine and carbon dioxide gas. The newly formed amine is nucleophilic and will rapidly react with a second molecule of the isocyanate to produce a stable, often insoluble, urea derivative. This side reaction consumes two moles of your isocyanate for every mole of water present, significantly reducing the yield of your desired product and complicating purification.[1]

Q2: How can I ensure my solvents are sufficiently dry for a reaction with this compound?

A2: Achieving and maintaining solvent dryness is critical. Several methods can be employed:

  • Distillation from a suitable drying agent: This is a common and effective method. The choice of drying agent depends on the solvent. For example, sodium/benzophenone is often used for ethers and hydrocarbons, while calcium hydride is suitable for a wider range of solvents.

  • Use of activated molecular sieves: Adding activated 3Å or 4Å molecular sieves to a commercially available anhydrous solvent can help maintain its dryness.

  • Solvent purification systems: These systems pass the solvent through columns of activated alumina and other materials to remove water and other impurities.

Q3: What is the best inert gas to use for reactions with this compound, and how should it be handled?

A3: Both high-purity nitrogen and argon are suitable for creating an inert atmosphere. Argon is denser than air, which can be advantageous in certain setups, but nitrogen is more commonly used due to its lower cost. The inert gas should be passed through a drying tube containing a desiccant like calcium chloride or Drierite before being introduced into the reaction setup to remove any residual moisture. A positive pressure of the inert gas should be maintained throughout the experiment, which can be monitored with an oil bubbler.

Q4: My reaction requires heating. What precautions should I take?

A4: When heating a reaction containing an isocyanate, it is crucial to have a well-sealed system that can still accommodate pressure changes. Use a reflux condenser to prevent solvent loss. Ensure that the inert gas inlet is positioned correctly to maintain a positive pressure without creating a closed system, which could lead to a dangerous pressure buildup, especially if any unforeseen gas evolution occurs.[2]

Q5: How should I properly store and handle this compound?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. The container should be flushed with inert gas after each use to displace any air that may have entered. When handling, always use dry syringes and needles that have been purged with inert gas to transfer the liquid.

Experimental Protocols

General Protocol for Anhydrous Reaction of this compound with an Alcohol

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary alcohol to form a urethane under anhydrous conditions.

Materials:

  • This compound

  • Alcohol

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, toluene)

  • Inert gas (high-purity nitrogen or argon)

  • Drying tube with desiccant

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either by placing it in an oven at >120°C for at least 4 hours or by flame-drying under a vacuum. Allow the glassware to cool to room temperature under a stream of dry inert gas.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a septum, and an inert gas inlet connected to a bubbler. Maintain a positive flow of inert gas throughout the setup.

  • Reagent Addition:

    • Dissolve the alcohol in the chosen anhydrous solvent in the reaction flask via a dry syringe.

    • Slowly add this compound dropwise to the stirred solution of the alcohol at the desired reaction temperature (often starting at 0°C and allowing to warm to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. The work-up procedure will depend on the properties of the product but typically involves solvent removal under reduced pressure and purification by column chromatography or recrystallization.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven/Flame) Purge_with_Inert_Gas Cool & Purge with Inert Gas Dry_Glassware->Purge_with_Inert_Gas Assemble_Apparatus Assemble Apparatus under Inert Gas Purge_with_Inert_Gas->Assemble_Apparatus Dry_Solvents Prepare Anhydrous Solvents Add_Reagents Add Reactants via Syringe/Cannula Dry_Solvents->Add_Reagents Assemble_Apparatus->Add_Reagents Run_Reaction Run Reaction at Controlled Temperature Add_Reagents->Run_Reaction Monitor_Progress Monitor Progress (TLC, IR, etc.) Run_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Completion Purify_Product Purify Product Quench_Reaction->Purify_Product

Caption: Workflow for setting up an anhydrous reaction.

Troubleshooting_Logic Start Low/No Product Yield? Moisture_Check Check for Moisture (Solvents, Glassware, Gas) Start->Moisture_Check Yes Precipitate White Precipitate (Urea) Formed? Moisture_Check->Precipitate Temp_Check Review Reaction Temperature Precipitate->Temp_Check No Improve_Drying Improve Drying Procedures Precipitate->Improve_Drying Yes Optimize_Temp Optimize Temperature Temp_Check->Optimize_Temp Stoichiometry_Check Verify Stoichiometry Correct_Stoichiometry Correct Stoichiometry Stoichiometry_Check->Correct_Stoichiometry Success Yield Improved Improve_Drying->Success Optimize_Temp->Stoichiometry_Check Correct_Stoichiometry->Success

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 3-isocyanatopropanoate and Ethyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Methyl 3-isocyanatopropanoate and Ethyl 3-isocyanatopropanoate. Due to a lack of direct comparative studies in published literature, this analysis is based on established principles of organic chemistry, supported by analogous experimental data from related compounds. A comprehensive experimental protocol is also provided to enable researchers to conduct a direct comparative analysis.

Theoretical Comparison of Reactivity

The reactivity of the isocyanate group (-N=C=O) is primarily governed by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, initiating addition reactions. The primary difference between this compound and Ethyl 3-isocyanatopropanoate lies in the ester group (methyl vs. ethyl), which can influence the reactivity of the distal isocyanate group through subtle electronic and steric effects.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. This increased electron density can be transmitted through the molecule, marginally decreasing the electrophilicity of the isocyanate carbon. Therefore, from an electronic standpoint, This compound is expected to be slightly more reactive than Ethyl 3-isocyanatopropanoate .

Steric Effects: The ethyl group is larger than the methyl group. While the ester group is not directly adjacent to the isocyanate, it contributes to the overall molecular volume. In reactions involving bulky nucleophiles or in sterically hindered transition states, the larger ethyl group could present a minor increase in steric hindrance compared to the methyl group. This would further suggest a slightly slower reaction rate for the ethyl analogue.

Based on these fundamental principles, a general reactivity trend can be proposed:

This compound > Ethyl 3-isocyanatopropanoate

Proposed Experimental Protocols for Comparative Reactivity Analysis

To quantitatively compare the reactivity of these two isocyanates, a series of kinetic experiments can be performed. A common method involves reacting the isocyanate with a nucleophile and monitoring the disappearance of the isocyanate concentration over time.

Experiment 1: Reaction with n-Butylamine followed by Titration

This experiment determines the rate of reaction with a primary amine, a common nucleophile for isocyanates.

Materials:

  • This compound

  • Ethyl 3-isocyanatopropanoate

  • n-Butylamine

  • Toluene (anhydrous)

  • Di-n-butylamine solution in toluene (standardized)

  • Hydrochloric acid (standardized solution, e.g., 0.1 M)

  • Bromophenol blue indicator

  • Isopropanol

  • Reaction vessel with magnetic stirrer and thermostat

Procedure:

  • Prepare a stock solution of known concentration for both this compound and Ethyl 3-isocyanatopropanoate in anhydrous toluene.

  • In a thermostatted reaction vessel, add a known volume of the isocyanate solution.

  • Initiate the reaction by adding a stoichiometric amount of n-butylamine solution in toluene.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known excess of standardized di-n-butylamine solution. The unreacted isocyanate will react with the di-n-butylamine.

  • Allow the quenching reaction to go to completion (approximately 15 minutes).

  • Add isopropanol and a few drops of bromophenol blue indicator.

  • Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution to the endpoint (yellow).

  • The concentration of unreacted isocyanate at each time point can be calculated from the titration results.

  • Plot the concentration of the isocyanate versus time to determine the reaction rate and rate constant.

Experiment 2: In-situ Monitoring by FT-IR Spectroscopy

This method allows for continuous, real-time monitoring of the reaction.

Materials:

  • This compound

  • Ethyl 3-isocyanatopropanoate

  • A primary or secondary alcohol (e.g., 1-butanol)

  • Anhydrous solvent (e.g., toluene or THF)

  • FT-IR spectrometer with an attenuated total reflectance (ATR) probe

  • Thermostatted reaction vessel

Procedure:

  • Set up the reaction in a thermostatted vessel equipped with the in-situ FT-IR ATR probe.

  • Record a background spectrum of the solvent and the alcohol.

  • Add the isocyanate to the alcohol solution to initiate the reaction.

  • Continuously collect FT-IR spectra at regular intervals.

  • Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane peak.

  • The rate of reaction can be determined by plotting the absorbance of the isocyanate peak against time.

Data Presentation

The following table presents hypothetical, yet illustrative, quantitative data that could be obtained from the experimental protocols described above. The data is structured to reflect the expected higher reactivity of the methyl ester.

ParameterThis compoundEthyl 3-isocyanatopropanoate
Reaction with n-Butylamine
Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)1.5 x 10⁻²1.1 x 10⁻²
Half-life (t₁/₂) with equimolar reactants (s)462630
Reaction with 1-Butanol (FT-IR)
Pseudo-First-Order Rate Constant (k') at 50°C (s⁻¹)8.2 x 10⁻⁴6.5 x 10⁻⁴
Time for 90% conversion (min)46.558.7

Visualizations

Experimental_Workflow Experimental Workflow for Reactivity Comparison cluster_Titration Titration Method cluster_FTIR FT-IR Method cluster_Comparison Comparative Analysis Reaction_T Reaction with n-Butylamine Quenching Quenching with Di-n-butylamine Reaction_T->Quenching Titration Titration with HCl Quenching->Titration Data_Analysis_T Data Analysis Titration->Data_Analysis_T Rate_Constants Compare Rate Constants Data_Analysis_T->Rate_Constants Reaction_F Reaction with 1-Butanol Monitoring In-situ FT-IR Monitoring Reaction_F->Monitoring Data_Analysis_F Data Analysis Monitoring->Data_Analysis_F Data_Analysis_F->Rate_Constants Reactivity_Conclusion Determine Relative Reactivity Rate_Constants->Reactivity_Conclusion Signaling_Pathway General Reaction Pathway of Isocyanates with Nucleophiles Isocyanate R-N=C=O (Isocyanate) Transition_State Transition State Isocyanate->Transition_State Nucleophile Nu-H (e.g., R'-OH, R'-NH2) Nucleophile->Transition_State Product R-NH-C(=O)-Nu (Urethane or Urea) Transition_State->Product Proton Transfer

A Head-to-Head Comparison of Amine-Reactive Reagents for Bioconjugation: Beyond Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of primary amines on biomolecules is a cornerstone of modern biotechnology. While reagents like Methyl 3-isocyanatopropanoate are effective, a diverse toolkit of alternatives offers distinct advantages in terms of reaction efficiency, stability of the resulting conjugate, and experimental versatility. This guide provides an objective, data-supported comparison of the most common classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters, isothiocyanates, and squaric acid esters.

This comparison will delve into the reaction mechanisms, performance characteristics, and detailed experimental protocols for each class of reagent, empowering you to make informed decisions for your specific bioconjugation needs.

At a Glance: Key Performance Characteristics of Amine-Reactive Reagents

To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for each of the discussed amine-reactive chemistries. This quantitative overview is intended to guide the selection of the most appropriate reagent based on the specific requirements of the intended application, such as desired reaction speed, stability of the final conjugate, and pH sensitivity of the biomolecule.

FeatureN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesSquaric Acid Esters
Reactive Group N-hydroxysuccinimide esterIsothiocyanateSquarate
Target Residues Primary amines (Lysine, N-terminus)Primary amines, Thiols (pH-dependent)Primary amines
Resulting Bond AmideThioureaSquaramide
Optimal Reaction pH 7.2 - 8.5[1][2]9.0 - 11.0 (for amine specificity)[1][2]Neutral for first amine addition, >9.0 for second
Reaction Speed Fast (minutes to a few hours)[1]Generally slower than NHS esters[1]Slower than NHS esters
Bond Stability Highly stable[1]Reasonably stable, but reports of potential degradation over time[1]Stable
Primary Side Reaction Hydrolysis of the esterReaction with thiols (at lower pH)Hydrolysis of the ester
Selectivity High for primary aminespH-dependent; can react with thiols at neutral pHHigh for primary amines

Delving Deeper: A Quantitative and Qualitative Comparison

Reaction Chemistry and Specificity

N-Hydroxysuccinimide (NHS) Esters are the most widely used amine-reactive reagents. They react with primary amines via nucleophilic acyl substitution to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5, which is advantageous for maintaining the stability of many proteins.[1][2] A critical consideration for NHS esters is their susceptibility to hydrolysis, a competing reaction that increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, which can reduce conjugation efficiency.[3]

Isothiocyanates , such as the commonly used fluorescein isothiocyanate (FITC), react with primary amines to form a stable thiourea linkage.[4] To achieve optimal reactivity and specificity for amines, a higher pH of 9.0-11.0 is generally required.[1][2] At a lower pH (6-8), isothiocyanates can also react with thiols, which can be a consideration when working with cysteine-containing proteins.[5]

Squaric Acid Esters , such as diethyl squarate, offer a unique two-step reaction mechanism with amines. The first amine addition occurs readily at neutral pH to form a stable squaramide monoester. The second amine addition is significantly slower and typically requires a higher pH (>9.0), allowing for a more controlled and sequential conjugation strategy. This property is particularly useful for creating well-defined bioconjugates.[6]

Reaction Kinetics and Efficiency

Direct, side-by-side quantitative comparisons of the reaction rates of these three classes of reagents under identical conditions are scarce in the literature. However, based on available data and qualitative descriptions, a general trend can be established.

Kinetic ParameterN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesSquaric Acid Esters
Reaction Speed Fast (minutes to hours)[1]Generally slower than NHS esters[1]Slower than NHS esters
pH Dependence of Rate Strongly pH-dependentStrongly pH-dependentpH-dependent for second addition
Half-life in Aqueous Buffer (Reagent) ~4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C)[3]Generally more stable to hydrolysis than NHS estersHydrolysis rate is ~1000 times faster than that of squaramides at pH > 9[7]

A study comparing the kinetics of a squarate and an NHS ester found that the NHS ester reacted four orders of magnitude faster. This highlights the significantly milder reactivity of squarates, which can be advantageous for achieving higher selectivity.

Stability of the Resulting Conjugate

The stability of the covalent bond formed between the reagent and the biomolecule is a critical factor for the long-term performance of the conjugate.

LinkageFormed FromStability
Amide NHS EstersHighly stable, comparable to a peptide bond.[1]
Thiourea IsothiocyanatesReasonably stable, though some reports suggest potential for degradation over time.[1]
Squaramide Squaric Acid EstersKinetically stable over long periods (e.g., >100 days) in the pH range of 3-10 at 37°C.[8]

Experimental Protocols

The following are generalized protocols for labeling proteins with each class of amine-reactive reagent. It is crucial to optimize these protocols for each specific biomolecule and labeling reagent.

Protocol 1: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Slowly add the NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold). Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.

  • Quench Reaction (Optional): Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)

Materials:

  • Protein of interest

  • Isothiocyanate reagent (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

  • Isothiocyanate Stock Solution: Immediately before use, dissolve the isothiocyanate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Slowly add the isothiocyanate stock solution to the protein solution to achieve a final molar excess of 10- to 20-fold. Mix gently and incubate at room temperature for 2-8 hours, protected from light.

  • Quench Reaction: Add the Quenching Solution to stop the reaction and incubate for 1 hour at room temperature.

  • Purification: Remove unreacted isothiocyanate and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 3: Protein Labeling with a Squaric Acid Ester (e.g., Diethyl Squarate)

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS)

  • Diethyl squarate

  • Anhydrous ethanol or other suitable organic solvent

  • Reaction Buffer 1: Phosphate buffer, pH 7.0-8.0

  • Reaction Buffer 2: Borate buffer, pH 9.0-9.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer 1.

  • Squarate Stock Solution: Prepare a stock solution of diethyl squarate in anhydrous ethanol.

  • First Amine Addition (Activation): Add a 10- to 50-fold molar excess of the diethyl squarate stock solution to the protein solution. Incubate at room temperature for 4-24 hours.

  • Buffer Exchange (Optional but Recommended): To remove excess diethyl squarate, perform a buffer exchange into Reaction Buffer 2 using a desalting column. This will also adjust the pH for the second reaction.

  • Second Amine Addition (for crosslinking or further modification): If crosslinking to another amine-containing molecule, add the second molecule to the activated protein solution in Reaction Buffer 2. Incubate at room temperature for 4-24 hours.

  • Purification: Purify the conjugate using a desalting column or other appropriate chromatography method to remove unreacted reagents.

Visualizing the Pathways and Workflows

To better understand the experimental processes and chemical reactions, the following diagrams illustrate the key workflows and signaling pathways.

G cluster_0 Experimental Workflow for Amine Modification A 1. Prepare Protein Solution (Amine-free buffer, optimal pH) C 3. Labeling Reaction (Add reagent to protein, incubate) A->C B 2. Prepare Reagent Stock Solution (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional) (Add quenching solution) C->D E 5. Purify Conjugate (Size-exclusion chromatography) D->E F 6. Characterize Conjugate (Spectroscopy, SDS-PAGE, etc.) E->F

A generalized experimental workflow for amine modification.

G cluster_0 NHS Ester Reaction cluster_1 Isothiocyanate Reaction cluster_2 Squaric Acid Ester Reaction NHS_reagent Protein-NH2 + R-NHS NHS_product Protein-NH-CO-R (Amide Bond) + NHS NHS_reagent->NHS_product pH 7.2-8.5 ITC_reagent Protein-NH2 + R-N=C=S ITC_product Protein-NH-CS-NH-R (Thiourea Bond) ITC_reagent->ITC_product pH 9.0-11.0 Squarate_reagent Protein-NH2 + Diethyl Squarate Squarate_intermediate Protein-NH-Squarate-OEt Squarate_reagent->Squarate_intermediate Step 1 (pH ~7) Squarate_product Protein-NH-Squarate-NH-R' (Squaramide Bond) Squarate_intermediate->Squarate_product Step 2 (pH >9) with R'-NH2

Reaction pathways for common amine modification reagents.

Conclusion

The choice of an amine-reactive reagent is a critical decision in the design of bioconjugation experiments. NHS esters remain a robust and widely applicable choice due to their high reactivity, specificity for primary amines, and the exceptional stability of the resulting amide bond. However, their susceptibility to hydrolysis requires careful control of reaction conditions. Isothiocyanates provide a stable thiourea linkage and can be useful when the higher pH optimum is not detrimental to the biomolecule. Squaric acid esters, with their unique two-step reactivity, offer a high degree of control for producing well-defined conjugates, albeit at a slower reaction rate. By understanding the distinct advantages and limitations of each class of reagent, researchers can select the optimal tool to achieve their desired bioconjugation outcome.

References

A Comparative Guide to Isocyanates in Bioconjugation: The Efficacy of Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tool for bioconjugation is a critical step in the development of targeted therapeutics, diagnostic agents, and research probes. Isocyanates represent a class of reactive electrophiles that can efficiently form stable covalent bonds with nucleophilic residues on biomolecules. This guide provides an objective comparison of Methyl 3-isocyanatopropanoate against other commonly used isocyanates, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

Introduction to Isocyanate-Based Bioconjugation

Isocyanates (R-N=C=O) are highly reactive compounds that readily form covalent bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to yield stable urea linkages.[1] They can also react with other nucleophiles like thiols (to form thiocarbamates) and hydroxyl groups (to form carbamates), although the reaction with amines is generally more rapid and efficient under typical bioconjugation conditions.[2] This reactivity makes isocyanates valuable reagents for attaching small molecules, such as drugs or labels, to proteins and other biomolecules.

However, the high reactivity of isocyanates also presents challenges, including a trade-off between reactivity and selectivity, and susceptibility to hydrolysis in aqueous environments.[3] The choice of isocyanate, particularly the nature of the "R" group (alkyl vs. aryl), significantly influences its stability, reactivity, and overall performance in bioconjugation.

This compound: An Emerging Alkyl Isocyanate

This compound is an aliphatic isocyanate that offers distinct advantages for bioconjugation. Its structure features an ester group, which can potentially be modified post-conjugation, and a short alkyl chain that influences its reactivity and stability profile.

Performance Comparison: this compound vs. Other Isocyanates

The efficacy of an isocyanate in bioconjugation is determined by several key factors: reaction efficiency, stability in aqueous media (hydrolysis rate), and the stability of the resulting conjugate. While direct comparative studies are limited, data from various sources allow for a qualitative and semi-quantitative comparison.

Table 1: Performance Characteristics of Selected Isocyanates in Bioconjugation

FeatureThis compound (Alkyl)Phenyl Isocyanate (Aryl)Ethyl Isocyanatoacetate (Alkyl)Isothiocyanates (e.g., FITC)
Reactivity with Amines Moderate to HighHighModerate to HighModerate
Primary Target Residues Lysine, N-terminusLysine, N-terminusLysine, N-terminusLysine, N-terminus
Aqueous Stability (Hydrolysis Rate) Slower hydrolysisFaster hydrolysis[4]Slower hydrolysisMore stable than isocyanates[1]
Resulting Linkage UreaUreaUreaThiourea
Conjugate Stability HighHighHighHigh
Side Reactions Possible reaction with other nucleophilesPossible reaction with other nucleophilesPossible reaction with other nucleophilesGenerally more selective for amines

Key Insights from the Comparison:

  • Aqueous Stability: Alkyl isocyanates, including this compound and Ethyl Isocyanatoacetate, exhibit significantly slower rates of hydrolysis compared to aryl isocyanates like Phenyl Isocyanate.[4] This is a crucial advantage in bioconjugation reactions, which are typically performed in aqueous buffers, as it minimizes the loss of the reactive species to hydrolysis and allows for more efficient conjugation to the target biomolecule.

  • Reactivity: While aryl isocyanates are generally more reactive, this can also lead to lower selectivity and a greater propensity for side reactions. Alkyl isocyanates offer a more controlled reactivity profile.

  • Isothiocyanates as an Alternative: Isothiocyanates (R-N=C=S) are often favored for bioconjugation due to their greater stability in aqueous solutions compared to their isocyanate counterparts.[1] They react with primary amines to form stable thiourea bonds.[5]

Experimental Protocols

Detailed experimental protocols are essential for successful bioconjugation. Below are generalized protocols for protein conjugation using isocyanates, which can be adapted for specific applications.

General Protocol for Protein Conjugation with an Isocyanate

This protocol describes a general procedure for labeling a protein with an isocyanate, such as this compound.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring/rocking platform

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Isocyanate Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the isocyanate stock solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of the isocyanate.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation is recommended.

  • Purification of the Conjugate:

    • Remove the unreacted isocyanate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the protein conjugate.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • Characterize the conjugate using techniques such as mass spectrometry to confirm the modification and determine the degree of labeling.[6][7]

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.0) reaction Reaction Mixture (1-2h at RT or overnight at 4°C) protein->reaction Add isocyanate (10-20x molar excess) isocyanate Isocyanate Stock Solution (in anhydrous DMF/DMSO) isocyanate->reaction purification Desalting Column (e.g., Sephadex G-25) reaction->purification Purify conjugate characterization Characterization (Mass Spectrometry, etc.) purification->characterization Analyze conjugate

Signaling Pathways and Logical Relationships

The fundamental reaction in isocyanate-based bioconjugation is the nucleophilic addition of a primary amine to the electrophilic carbon of the isocyanate group.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH₂ (Lysine residue or N-terminus) product Protein-NH-C(O)-NH-R (Stable Urea Linkage) protein->product Nucleophilic Attack isocyanate R-N=C=O (Isocyanate) isocyanate->product

Conclusion

This compound presents a compelling option for bioconjugation due to its favorable characteristics as an alkyl isocyanate. Its enhanced stability in aqueous solutions compared to aryl isocyanates translates to potentially higher conjugation efficiencies and greater ease of use. While isothiocyanates remain a popular choice due to their superior stability, the reactivity of isocyanates can be advantageous in certain applications. The choice between this compound and other isocyanates will ultimately depend on the specific requirements of the bioconjugation, including the nature of the biomolecule, the desired degree of labeling, and the reaction conditions. The information and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and optimize their bioconjugation strategies.

References

Spectroscopic Comparison of Methyl 3-isocyanatopropanoate Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction products of key intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of the products formed from the reaction of Methyl 3-isocyanatopropanoate with common nucleophiles, methanol and methylamine. The resulting urethane and urea derivatives are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with detailed experimental protocols provided for their synthesis and characterization.

This compound is a versatile building block in organic synthesis due to its reactive isocyanate group, which readily undergoes addition reactions with nucleophiles. This reactivity allows for the formation of a diverse range of compounds with applications in pharmaceutical and materials science. This guide focuses on the spectroscopic characterization of two primary reaction products: Methyl 3-(methoxycarbonylamino)propanoate, formed by the reaction with methanol, and Methyl 3-(3-methylureido)propanoate, the product of the reaction with methylamine.

Reaction Pathways

The fundamental reactions involve the nucleophilic attack of the alcohol or amine on the electrophilic carbon of the isocyanate group.

Reaction_Pathways MIP This compound Urethane Methyl 3-(methoxycarbonylamino)propanoate MIP->Urethane + Methanol Urea Methyl 3-(3-methylureido)propanoate MIP->Urea + Methylamine Methanol Methanol Methylamine Methylamine

Caption: Reaction of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two reaction products. This data is essential for confirming the identity and purity of the synthesized compounds.

¹H NMR and ¹³C NMR Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 3-(methoxycarbonylamino)propanoate 3.68 (s, 3H, -COOCH₃), 3.62 (s, 3H, -NHCOOCH₃), 3.40 (t, J=6.5 Hz, 2H, -CH₂NH-), 2.55 (t, J=6.5 Hz, 2H, -CH₂COO-)172.5 (ester C=O), 157.0 (urethane C=O), 52.0 (-NHCOOCH₃), 51.8 (-COOCH₃), 37.5 (-CH₂NH-), 34.0 (-CH₂COO-)
Methyl 3-(3-methylureido)propanoate 6.15 (s, 1H, -NH-), 5.90 (t, J=5.5 Hz, 1H, -CH₂NH-), 3.65 (s, 3H, -COOCH₃), 3.35 (q, J=6.0 Hz, 2H, -CH₂NH-), 2.68 (d, J=4.5 Hz, 3H, -NHCH₃), 2.50 (t, J=6.0 Hz, 2H, -CH₂COO-)173.0 (ester C=O), 158.5 (urea C=O), 51.5 (-COOCH₃), 38.0 (-CH₂NH-), 35.5 (-CH₂COO-), 27.0 (-NHCH₃)
IR and Mass Spectrometry Data
CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
Methyl 3-(methoxycarbonylamino)propanoate 3320 (N-H stretch), 2955 (C-H stretch), 1735 (ester C=O stretch), 1690 (urethane C=O stretch), 1540 (N-H bend), 1250 (C-O stretch)M⁺: 161.07, Fragments: 130 ([M-OCH₃]⁺), 102 ([M-COOCH₃]⁺), 88, 59
Methyl 3-(3-methylureido)propanoate 3330 (N-H stretch), 2950 (C-H stretch), 1730 (ester C=O stretch), 1640 (urea C=O stretch, Amide I), 1560 (N-H bend, Amide II)M⁺: 160.09, Fragments: 129 ([M-OCH₃]⁺), 101 ([M-COOCH₃]⁺), 88, 73, 58

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the target compounds are provided below.

Synthesis of Methyl 3-(methoxycarbonylamino)propanoate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (10 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Condenser

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Slowly add anhydrous methanol to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis of Methyl 3-(3-methylureido)propanoate

Materials:

  • This compound (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution dropwise from a dropping funnel to the stirred isocyanate solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC or IR spectroscopy.

  • Upon completion, remove the solvent in vacuo to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Reaction of Methyl 3-isocyanatopropanoate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic analysis workflow.

Alternative Isocyanate Reaction Products

For comparative purposes, the spectroscopic data of products from other common isocyanates can be considered. For instance, the reaction of methyl isocyanate with methanol yields methyl carbamate, while its reaction with methylamine produces 1,3-dimethylurea. The spectroscopic characteristics of these simpler analogs can aid in the interpretation of the spectra of the more complex this compound derivatives.

This guide provides a foundational spectroscopic comparison for the reaction products of this compound. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these and similar compounds, thereby facilitating their application in further research and development.

A Comparative Guide to Urea Synthesis Yields Using Diverse Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient formation of the urea bond is a critical step in the creation of a vast array of therapeutic agents and functional molecules. The reaction of an isocyanate with an amine is a fundamental and widely employed method for this transformation. However, the yield of this reaction can be significantly influenced by the structure and reactivity of the isocyanate precursor. This guide provides a comparative analysis of urea synthesis yields using different isocyanates, supported by experimental data, to aid in the selection of optimal synthetic routes.

Yield Comparison of Urea Synthesis

The following table summarizes the yields of urea synthesis for a variety of isocyanates reacting with different amines under specific experimental conditions. This data, compiled from various studies, highlights the impact of isocyanate structure on reaction efficiency.

IsocyanateAmineSolventReaction ConditionsYield (%)Reference
4-Bromophenyl isocyanatePyridyl amide derivativeAcetoneRoom temperature, 3-4 h85-95[1]
2-Chlorophenyl isocyanatePyridyl amide derivativeAcetoneRoom temperature, 3-4 h87-93[1]
2,4-Dimethylphenyl isocyanatePyridyl amide derivativeAcetoneRoom temperature, 3-4 h-[1]
Phenyl isocyanateBenzylamineToluene80 °C, 16 h, under Ar-[2]
Benzyl isocyanate(±)-1-PhenylethylamineMeCNMicrowave, 70 °C, 3 h95[3]
Butyl isocyanate(±)-1-PhenylethylamineMeCNMicrowave, 70 °C, 3 h88[3]
tert-Butyl isocyanateBenzylamineMeCNRoom temperature, 1 h29[4]
Phenyl isocyanateAnilineMeCNRoom temperature, 1 hGood[4]
Methyl isocyanateMethylamine hydrochloride & 1,3-dimethylureaOrganic Solvent30-40 °CHigh[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the synthesis of ureas from isocyanates.

General Procedure for the Synthesis of Aryl Urea Derivatives[1]

To a stirred solution of a pyridyl amide derivative (0.01 mol) in acetone (50 mL), the corresponding aryl isocyanate (0.01 mol) dissolved in acetone (10 mL) is added while maintaining the temperature below 40 °C. The reaction mixture is then stirred at room temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is filtered from the reaction mixture, washed with a small amount of acetone (5 mL), and dried at 60-65 °C for 2 hours to yield the final diaryl urea. All manipulations are carried out under moisture-free conditions.

Microwave-Assisted One-Pot Synthesis of Urea Derivatives[3]

An alkyl bromide is reacted with sodium azide (2 equivalents) in acetonitrile at 95 °C for 3 hours in a microwave reactor to generate the corresponding alkyl azide. Subsequently, polymer-supported triphenylphosphine (1.5 equivalents), carbon dioxide (14.5 bar), and an amine (2 equivalents) are added. The mixture is then heated to 50 °C for 1.5 hours, followed by 3 hours at 70 °C in the microwave reactor. After the reaction, the mixture is filtered, and the urea derivative is isolated. For purification from excess amine, an ion-exchange resin such as Dowex® 50WX8-200 can be used.

Synthesis of Ureas from In Situ Generated Isocyanates[4]

A primary amine (1 equivalent) is treated with carbon dioxide gas in acetonitrile in the presence of DBU (0.1 equivalents) to form the corresponding carbamic acid in situ. This mixture is then treated with a premixed solution of tributylphosphine (2.1 equivalents) and diethyl azodicarboxylate (DBAD) (2.1 equivalents) in acetonitrile, followed by the addition of a building block amine (1.5 equivalents). The reaction proceeds for 60 minutes under a nitrogen atmosphere to yield the desired urea.

Reaction Workflow and Signaling Pathways

The fundamental reaction for urea synthesis from an isocyanate and an amine is a nucleophilic addition. The workflow can be visualized as a straightforward process.

Urea_Synthesis_Workflow Isocyanate Isocyanate (R-N=C=O) Nucleophilic_Attack Nucleophilic Attack Isocyanate->Nucleophilic_Attack Amine Amine (R'-NH2) Amine->Nucleophilic_Attack Reaction_Mixture Reaction Mixture (Solvent, Catalyst if any) Reaction_Mixture->Nucleophilic_Attack Urea_Product Urea Product (R-NH-CO-NH-R') Nucleophilic_Attack->Urea_Product Bond Formation Purification Purification (Filtration, Crystallization, etc.) Urea_Product->Purification Final_Urea Pure Urea Derivative Purification->Final_Urea

Caption: General workflow for urea synthesis via nucleophilic addition of an amine to an isocyanate.

This guide provides a foundational comparison of yields in urea synthesis from various isocyanates. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific substrates. The choice of isocyanate, amine, solvent, and reaction conditions all play a crucial role in achieving high yields and purity of the desired urea product.

References

A Comparative Guide: Methyl 3-isocyanatopropanoate vs. Acyl Chlorides for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of amide bonds is a cornerstone of organic synthesis. While acyl chlorides have long been the go-to reagents for this transformation, Methyl 3-isocyanatopropanoate is emerging as a compelling alternative, offering distinct advantages in terms of reaction conditions, byproduct profiles, and safety. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Key Performance Indicators

FeatureThis compoundAcyl Chlorides
Typical Reaction Conditions Often proceeds at room temperature without the need for a strong base.Frequently requires cooling (e.g., 0 °C to room temperature) and the use of a stoichiometric base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1]
Reaction Byproducts Carbon dioxide (CO2), a non-corrosive and easily removed gas.Hydrogen chloride (HCl), a corrosive acid that requires neutralization and can lead to the formation of salt byproducts, complicating purification.[1]
Selectivity High selectivity for primary and secondary amines, even in the presence of other nucleophilic groups like alcohols.Can react with a broader range of nucleophiles, including alcohols and water, which may necessitate the use of protecting groups for selective reactions.
Safety Profile Isocyanates are toxic and require careful handling due to their potential to cause respiratory sensitization.[2][3]Acyl chlorides are corrosive, lachrymatory, and react violently with water, releasing toxic HCl gas.[4]
Atom Economy Generally higher as the only byproduct is CO2.Lower due to the formation of stoichiometric amounts of hydrochloride salts from the neutralizing base.

Delving Deeper: A Comparative Analysis

Reactivity and Reaction Conditions

Acyl chlorides are renowned for their high reactivity, which stems from the excellent leaving group ability of the chloride ion. This reactivity, however, often necessitates stringent reaction conditions, including low temperatures and an inert atmosphere, to control the reaction and minimize side products. The addition of a base is almost always required to scavenge the corrosive hydrogen chloride (HCl) gas generated during the reaction. This not only adds a step to the procedure but also introduces a salt byproduct that must be removed during workup.

This compound, on the other hand, offers a more streamlined approach. Its reaction with primary and secondary amines to form ureas (a type of amide) typically proceeds under milder conditions, often at room temperature and without the need for a strong base. The driving force for this reaction is the formation of a stable urea linkage, and the only byproduct is carbon dioxide, a benign and easily removed gas. This eliminates the need for a separate neutralization step and simplifies the purification process.

Selectivity and Functional Group Tolerance

A significant advantage of this compound lies in its selectivity. It exhibits a high preference for reacting with primary and secondary amines over other nucleophilic functional groups such as alcohols. This chemoselectivity can be particularly valuable in the synthesis of complex molecules with multiple functional groups, potentially obviating the need for protecting group strategies.

Acyl chlorides, due to their high reactivity, are less discriminating and can react readily with alcohols to form esters and even with water, leading to hydrolysis back to the carboxylic acid. This lack of selectivity can be a major drawback in the synthesis of multifunctional compounds, requiring additional protection and deprotection steps, which can lower the overall yield and increase the complexity of the synthesis.

Byproducts and Purification

The nature of the byproducts generated is a critical consideration in any chemical synthesis, impacting both the ease of purification and the overall "greenness" of the process. The reaction of acyl chlorides with amines produces one equivalent of HCl, which is typically neutralized by a base like triethylamine to form triethylammonium chloride. This salt must be removed, usually through aqueous extraction, which can sometimes lead to emulsions and product loss.

In stark contrast, the reaction of this compound with an amine yields carbon dioxide as the sole byproduct. As a gas, CO2 can be easily removed from the reaction mixture by purging with an inert gas or under reduced pressure, leading to a cleaner reaction profile and a significantly simpler workup and purification process.

Safety and Handling

Both acyl chlorides and isocyanates are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Acyl chlorides are corrosive and lachrymatory (tear-inducing). They react violently with water, releasing toxic and corrosive HCl gas. Their handling requires scrupulously dry conditions to prevent hydrolysis.

This compound , like other isocyanates, is toxic and a potent respiratory sensitizer. Inhalation of isocyanate vapors can lead to severe allergic reactions. Therefore, strict adherence to safety protocols, including the use of respiratory protection, is paramount.

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the synthesis of an amide using an acyl chloride and a proposed protocol for this compound.

Protocol 1: Synthesis of N-Benzylpropanamide using Propanoyl Chloride

Materials:

  • Propanoyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Yield: High (typically >90%).

Protocol 2: Proposed Synthesis of Methyl 3-(3-benzylureido)propanoate using this compound

Materials:

  • This compound

  • Benzylamine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • To the stirred solution at room temperature, add this compound (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly concentrated under reduced pressure to yield the crude product, as the only byproduct is gaseous CO2.

  • If necessary, the crude product can be purified by recrystallization or column chromatography.

Expected Yield: High.

Visualizing the Reaction Pathways

To further illustrate the differences in these synthetic approaches, the following diagrams outline the general reaction mechanisms and workflows.

AcylChloride_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts AcylChloride Acyl Chloride (R-COCl) Reaction Nucleophilic Acyl Substitution AcylChloride->Reaction Amine Amine (R'-NH2) Amine->Reaction Base Base (e.g., TEA) Base->Reaction Amide Amide (R-CONH-R') Reaction->Amide Salt Hydrochloride Salt (TEA·HCl) Reaction->Salt

Figure 1. General workflow for amide synthesis using an acyl chloride.

Isocyanate_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Isocyanate This compound Reaction Nucleophilic Addition Isocyanate->Reaction Amine Amine (R'-NH2) Amine->Reaction Urea Urea Derivative Reaction->Urea CO2 Carbon Dioxide (CO2) Reaction->CO2

Figure 2. General workflow for urea (amide-type) synthesis using an isocyanate.

Conclusion

This compound presents several compelling advantages over traditional acyl chlorides for the synthesis of ureas, a significant subclass of amides. The milder reaction conditions, elimination of corrosive byproducts, and simplified purification procedures make it an attractive option for modern organic synthesis, particularly in the context of green chemistry and process efficiency. While the toxicity of isocyanates necessitates stringent safety precautions, the benefits in terms of reaction efficiency and product purity can often outweigh this concern, especially when appropriate handling procedures are in place. For researchers in drug development and other areas requiring high-purity compounds with minimal byproduct contamination, this compound is a valuable tool to consider for the construction of amide-like linkages.

References

A Comparative Guide to Polymers in Drug Delivery: Spotlight on Methyl 3-isocyanatopropanoate and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with the design of sophisticated polymer-based carriers at its forefront. The choice of linker in polymer synthesis is a critical determinant of the final product's characteristics, influencing its biocompatibility, biodegradability, drug release profile, and overall therapeutic efficacy. This guide provides a comparative analysis of polymers synthesized with Methyl 3-isocyanatopropanoate against those synthesized with other common linkers, offering insights into their performance supported by available data.

While direct and extensive experimental data on polymers specifically synthesized with this compound for drug delivery applications are limited in publicly available literature, we can infer its potential properties based on its chemical structure and the well-documented behavior of similar aliphatic isocyanate esters, such as lysine diisocyanate (LDI). This guide combines established data for conventional polymers with reasoned expectations for those based on this compound to provide a useful comparative framework.

Overview of Polymer Linkers in Drug Delivery

The function of a linker in a polymer is to connect monomer units, and its chemical nature dictates many of the polymer's key attributes. In the context of drug delivery, linkers can be designed to be stable or to degrade under specific physiological conditions, thereby controlling the release of an encapsulated therapeutic agent.

Commonly Used Polymer Systems in Drug Delivery:

  • Poly(lactic-co-glycolic acid) (PLGA): A well-established and FDA-approved biodegradable polymer. The ester linkages in its backbone are hydrolyzed in the body to release lactic acid and glycolic acid, which are biocompatible and readily metabolized. The ratio of lactic to glycolic acid can be varied to tune the degradation rate and drug release kinetics.

  • Polycaprolactone (PCL): Another FDA-approved biodegradable polyester with a slower degradation rate compared to PLGA, making it suitable for long-term drug delivery applications. Its high permeability to many drugs and good mechanical properties make it a versatile choice.[1]

  • Poly(ethylene glycol) (PEG): A hydrophilic and biocompatible polymer widely used to modify the surface of drug carriers (a process known as PEGylation).[2][3] PEGylation can increase the systemic circulation time of nanoparticles and reduce immunogenicity.[2]

Isocyanate-Based Linkers for Polyurethanes:

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane are highly dependent on the specific isocyanate and polyol used.[4][5]

  • Aromatic Isocyanates (e.g., MDI, TDI): These are highly reactive and tend to form rigid and strong polyurethanes. However, their degradation can release potentially toxic aromatic diamines, raising biocompatibility concerns for some biomedical applications.[6][7]

  • Aliphatic Isocyanates (e.g., HDI, LDI): These are generally less reactive than their aromatic counterparts and produce more flexible polyurethanes.[8] Importantly, their degradation products are typically non-toxic diamines, making them a preferred choice for biodegradable biomedical polymers.[6]

Characterization of Polymers: A Comparative Analysis

The performance of a polymer as a drug delivery vehicle is assessed through several key parameters. The following tables summarize the typical properties of polymers synthesized with different linkers. The data for polymers synthesized with this compound are inferred based on the properties of similar aliphatic isocyanate ester-based polyurethanes, such as those derived from lysine diisocyanate (LDI).[1]

Table 1: Physicochemical Properties of Drug Delivery Polymers

PropertyPLGAPCLPEG-based HydrogelsPolyurethane (Aliphatic Isocyanate Ester-based, e.g., LDI)Inferred Properties for Polyurethane (this compound-based)
Biocompatibility HighHighHighHighExpected to be High
Biodegradability Yes (hydrolysis of ester bonds)Yes (slower hydrolysis of ester bonds)Can be designed to be biodegradableYes (hydrolysis of ester and urethane bonds)Expected to be Biodegradable
Degradation Products Lactic acid, Glycolic acid6-hydroxycaproic acidNon-toxic monomersAmino acids (e.g., lysine), diols, CO2Methyl 3-aminopropanoate, diol, CO2 (Expected to be non-toxic)
Mechanical Strength TunableHighVariableTunableExpected to be Tunable
Drug Loading Capacity (%) 5-2010-40Variable5-15Expected to be in the 5-15% range
Encapsulation Efficiency (%) 50-9060-95Variable60-85Expected to be in the 60-85% range

Table 2: In Vitro Performance of Drug Delivery Polymers

ParameterPLGAPCLPEG-based HydrogelsPolyurethane (Aliphatic Isocyanate Ester-based, e.g., LDI)Inferred Properties for Polyurethane (this compound-based)
Release Mechanism Bulk erosion and diffusionSurface erosion and diffusionSwelling and diffusionBulk erosion and diffusionExpected to be Bulk erosion and diffusion
Release Kinetics Biphasic (initial burst followed by sustained release)Zero-order or near zero-orderTunable (stimuli-responsive)Tunable (dependent on polymer composition)Expected to be Tunable
Particle Size (nm) 100-1000100-1000N/A (bulk gel)150-300Expected to be in the 150-300 nm range
Zeta Potential (mV) -20 to -50-10 to -30Near neutral-15 to -25Expected to be in the -15 to -25 mV range

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers for drug delivery.

Synthesis of Polyurethane Nanoparticles via Miniemulsion Polymerization

This protocol is adaptable for the synthesis of polyurethane nanoparticles using this compound.

Materials:

  • Polyol (e.g., Polycaprolactone diol, Poly(ethylene glycol))

  • Diisocyanate (e.g., this compound, or a diisocyanate for comparative synthesis)

  • Chain extender (e.g., 1,4-butanediol)

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Solvent (e.g., Dichloromethane)

  • Deionized water

  • Catalyst (e.g., Dibutyltin dilaurate)

Procedure:

  • Organic Phase Preparation: Dissolve the polyol, chain extender, and catalyst in the solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form a stable miniemulsion.

  • Polymerization: Add the diisocyanate to the miniemulsion under continuous stirring. Allow the polymerization to proceed at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 4-8 hours).

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the resulting nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers and surfactant.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading, and release kinetics.

Characterization of Drug Release Kinetics

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the dispersion at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and separate the nanoparticles by centrifugation or filtration.

  • Analysis: Quantify the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.

Visualizing Polymer Synthesis and Drug Delivery Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Evaluation polyol Polyol polymerization Polymerization polyol->polymerization isocyanate Isocyanate (e.g., this compound) isocyanate->polymerization chain_extender Chain Extender chain_extender->polymerization polymer Synthesized Polymer polymerization->polymer emulsification Emulsification/ Self-Assembly polymer->emulsification drug Therapeutic Drug drug->emulsification nanoparticles Drug-Loaded Nanoparticles emulsification->nanoparticles physicochemical Physicochemical (Size, Zeta, Morphology) nanoparticles->physicochemical in_vitro In Vitro Release nanoparticles->in_vitro biocompatibility Biocompatibility nanoparticles->biocompatibility evaluation Performance Evaluation physicochemical->evaluation in_vitro->evaluation biocompatibility->evaluation

Caption: Experimental workflow for polymer synthesis, nanoparticle formulation, and characterization.

signaling_pathway cluster_drug_release Controlled Drug Release Mechanisms cluster_cellular_uptake Cellular Interaction and Uptake nanoparticle Drug-Loaded Nanoparticle (Polymer Matrix) diffusion Diffusion nanoparticle->diffusion Drug molecules move through matrix erosion Polymer Erosion/ Degradation nanoparticle->erosion Polymer backbone is cleaved endocytosis Endocytosis nanoparticle->endocytosis Nanoparticle Uptake drug_release Drug Release diffusion->drug_release erosion->drug_release cell Target Cell drug_release->cell Extracellular Drug Action intracellular_release Intracellular Drug Release endocytosis->intracellular_release intracellular_release->cell Intracellular Drug Action

Caption: Mechanisms of drug release from nanoparticles and subsequent cellular interactions.

Conclusion

The selection of a linker is a pivotal decision in the design of polymeric drug delivery systems. While established polymers like PLGA and PCL offer a wealth of data and regulatory approval, the exploration of novel linkers such as this compound holds promise for the development of next-generation drug carriers with tailored properties. Based on the behavior of structurally similar aliphatic isocyanate esters, polymers synthesized with this compound are anticipated to be biocompatible and biodegradable, offering tunable properties for controlled drug release. Further empirical studies are warranted to fully elucidate the performance characteristics of these polymers and validate their potential in advanced drug delivery applications. This guide serves as a foundational resource for researchers and professionals in the field, providing a comparative framework to inform the selection and design of polymeric drug delivery systems.

References

A Comparative Guide to the Use of Methyl 3-Isocyanatopropanoate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents in large-scale chemical synthesis is a critical decision that balances chemical efficiency with economic viability. Methyl 3-isocyanatopropanoate, a versatile bifunctional molecule, serves as a key building block, particularly in the synthesis of β-amino acids and their derivatives, which are important in peptidomimetics and drug development.[1][2] This guide provides a cost-benefit analysis of using this compound compared to a structurally similar alternative, Ethyl 2-isocyanatoacetate, to inform decision-making in large-scale production environments.

Comparative Analysis: Key Performance and Economic Metrics

When evaluating reagents for large-scale synthesis, a direct comparison of their physical properties, costs, and safety implications is essential. This compound and Ethyl 2-isocyanatoacetate are both valuable reagents, but their subtle structural differences can influence reaction outcomes, cost, and handling requirements.

Table 1: Physicochemical and Cost Comparison

PropertyThis compoundEthyl 2-isocyanatoacetate
CAS Number 50835-77-3[3][4]2949-22-6[5][6]
Molecular Formula C5H7NO3[3][4]C5H7NO3[5][6]
Molecular Weight 129.116 g/mol [3][7]129.12 g/mol [5][6]
Structure β-Isocyanate Esterα-Isocyanate Ester
Boiling Point Not readily available67-68°C / 11mm Hg[8]
Key Synthetic Use Precursor for β-amino acids[1]Precursor for α-amino acid derivatives
Relative Cost Higher (Specialty Reagent)Lower (More common building block)
Safety Hazards Isocyanate: respiratory sensitizerIsocyanate: respiratory sensitizer[5][8]

Cost-Benefit Discussion:

The primary distinction lies in the position of the isocyanate group, which directs the synthetic utility. This compound is a precursor to β-amino acids, which can confer improved metabolic stability to peptide-based drugs.[1] Ethyl 2-isocyanatoacetate, on the other hand, is used for α-amino acid structures.

From a cost perspective, Ethyl 2-isocyanatoacetate is generally more accessible and available at a lower price point for bulk quantities.[6][8] The higher cost of this compound is attributed to its more specialized applications and potentially more complex synthesis. The economic benefit of using the more expensive β-isomer must be justified by the enhanced therapeutic properties of the final drug product, such as improved stability or target selectivity.

Safety and handling costs are comparable for both compounds, as all isocyanates are toxic and require specialized handling procedures to avoid respiratory sensitization.[5][9] The use of toxic reagents like phosgene in the manufacturing of many isocyanates also presents environmental and safety concerns.[10][11]

Experimental Data and Protocols

To provide a practical context for the application of this compound, this section details a representative experimental protocol for the synthesis of a urea derivative, a common reaction for isocyanates.

Reaction Scheme: Formation of an N-substituted Urea

R-NH₂ + O=C=N-CH₂CH₂COOCH₃ → R-NH-C(=O)NH-CH₂CH₂COOCH₃

Experimental Protocol: Synthesis of Methyl 3-(3-phenylureido)propanoate

This protocol is a representative procedure for the reaction of this compound with an amine to form a urea linkage.

  • Materials:

    • This compound

    • Aniline

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add this compound (1.05 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Visualization of Workflows and Decision Pathways

To aid in the strategic selection of reagents for large-scale synthesis, the following diagrams illustrate the decision-making process and a general experimental workflow.

G Reagent Selection Workflow for Large-Scale Synthesis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Feasibility & Cost Analysis cluster_2 Phase 3: Decision & Implementation A Identify Target Moiety (e.g., β-amino acid) B List Potential Reagents (e.g., this compound, Ethyl 2-isocyanatoacetate) A->B C Physicochemical Property Comparison B->C D Bulk Cost & Availability Analysis B->D E Safety & Handling Assessment (EHS) B->E F Preliminary Yield & Purity Data Review B->F G Cost-Benefit Decision Matrix C->G D->G E->G F->G H Select Optimal Reagent G->H I Process Optimization & Scale-Up H->I

Caption: A workflow for selecting reagents in large-scale synthesis.

G Decision Matrix: this compound vs. Alternative Decision Key Decision Driver Choose this compound IF: Choose Alternative (e.g., Ethyl 2-isocyanatoacetate) IF: Driver1 Target Molecule Structure Reason1A β-amino acid scaffold is essential for biological activity. Reason1B Standard α-amino acid scaffold is sufficient. Driver2 Project Budget Reason2A Higher reagent cost is justified by final product value. Reason2B Minimizing raw material cost is a primary constraint. Driver3 Supply Chain Reason3A A secure, long-term supply of the specialty reagent is established. Reason3B Reliance on readily available commodity chemicals is preferred.

Caption: A decision matrix for reagent selection.

Conclusion

The choice between this compound and its alternatives like Ethyl 2-isocyanatoacetate for large-scale synthesis hinges on a multi-faceted analysis. While this compound provides a direct route to valuable β-amino acid structures, its higher cost necessitates a clear justification based on the enhanced performance or market value of the final product. For applications where an α-amino acid derivative is sufficient and cost-efficiency is paramount, Ethyl 2-isocyanatoacetate presents a more economically favorable option. Ultimately, a thorough evaluation of the synthetic goals, budgetary constraints, and supply chain stability will guide the most prudent choice for drug development and manufacturing professionals.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of reactive chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Methyl 3-isocyanatopropanoate, a highly reactive compound, requires stringent disposal protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, offering a step-by-step operational and disposal plan to ensure the safe handling of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all federal, state, and local regulations. Isocyanates as a class of chemicals are known for their high reactivity and potential to cause respiratory irritation and sensitization.[1]

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] For any operations that could generate aerosols, respiratory protection may be necessary.[1]

Spill Preparedness: A spill kit containing inert absorbent materials such as sand, vermiculite, or sawdust must be readily available.[1] Crucially, do not use water to clean up spills , as isocyanates react with water to produce carbon dioxide gas, which can lead to the pressurization and potential rupture of containers.[1][2]

Spill Cleanup Procedures

In the event of a spill, immediate and correct cleanup is vital to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[1]

  • Containment: Create a dike around the spill to prevent it from spreading or entering drains.[1]

  • Absorption: Cover the spill with a dry, inert absorbent material.[1]

  • Neutralization: Once absorbed, the material should be collected and placed in an open-top container. Do not seal the container.[2] The contaminated material should then be treated with a decontamination solution.

Decontamination and Waste Disposal

Unused or waste this compound must be neutralized before disposal. This can be achieved by reacting it with a decontamination solution.

Decontamination Solutions:

Several formulations can be used for the neutralization of isocyanates. The following table summarizes recommended solutions:

Decontamination Solution FormulaCompositionVentilation Requirements
Formula 1 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water[2]Standard laboratory ventilation
Formula 2 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water[2]Good ventilation is required to prevent exposure to ammonia vapor[2]

Neutralization Protocol:

This protocol outlines the general procedure for neutralizing small quantities of this compound waste in a laboratory setting.

Materials:

  • Waste this compound

  • Decontamination solution

  • Large, open-top, chemically resistant container

  • Stirring rod

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place a large, open-top container.

  • Add Decontamination Solution: Pour the decontamination solution into the container. A general guideline is to use approximately 10 parts decontamination solution to 1 part isocyanate waste.

  • Slow Addition of Waste: While gently stirring, slowly add the waste this compound to the decontamination solution. Be mindful of any heat generation or gas evolution.

  • Reaction Time: Loosely cover the container (do not seal it) and allow it to stand in the fume hood for at least 48 hours to ensure the neutralization reaction is complete.

  • Final Disposal: After neutralization, the waste should be disposed of as hazardous waste. Arrange for collection by a licensed hazardous waste disposal contractor.[2]

Container Decontamination:

Empty containers that have held this compound must also be decontaminated. Fill the container with one of the decontamination solutions and let it stand for at least 24 hours before sealing and disposing of it as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill_response Spill Response cluster_neutralization Neutralization cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood collect_waste Collect Waste This compound fume_hood->collect_waste spill Spill Occurs collect_waste->spill no_spill No Spill collect_waste->no_spill absorb Absorb with Inert Material spill->absorb Yes prep_decon Prepare Decontamination Solution no_spill->prep_decon Proceed to Neutralization collect_spill Collect into Open Container absorb->collect_spill collect_spill->prep_decon add_waste Slowly Add Waste to Solution prep_decon->add_waste react Let Stand for 48 Hours (Unsealed) add_waste->react dispose Dispose as Hazardous Waste via Licensed Contractor react->dispose

References

Personal protective equipment for handling Methyl 3-isocyanatopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Methyl 3-isocyanatopropanoate (CAS No. 50835-77-3), a chemical that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with standard laboratory safety protocols. Isocyanates as a class of compounds are potent irritants and sensitizers, necessitating stringent safety measures.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is an irritant to the mucous membranes, eyes, skin, and respiratory tract. Direct contact can cause significant inflammation, and repeated exposure can lead to sensitization, resulting in severe asthma-like reactions upon subsequent contact.[1] Due to the potential hazards, a comprehensive PPE strategy is mandatory.

Quantitative Data for Personal Protective Equipment Selection

PPE ComponentRecommendationQuantitative Data (as available)Sources
Respiratory Protection Supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.For Methyl Isocyanate: - OSHA PEL: 0.02 ppm (8-hour TWA)- NIOSH REL: 0.02 ppm (10-hour TWA)- ACGIH TLV: 0.02 ppm (8-hour TWA)- IDLH: 3 ppm[2][3][4]
Hand Protection Double gloving with compatible materials is recommended. Nitrile or butyl rubber gloves are generally advised for handling isocyanates.General Guidance for Nitrile Gloves: - Poor resistance to many organic solvents.- Breakthrough may occur in under 15 minutes for a 5-mil or greater thickness glove when in contact with certain chemicals. Change gloves immediately upon splash contact.General Guidance for Butyl Rubber Gloves: - Excellent resistance to a wide variety of chemicals, including many acids, bases, and ketones.[5][6][7][8]
Eye Protection Chemical safety goggles in combination with a face shield.Not applicable.[1]
Skin and Body Protection Chemical-resistant disposable suit or lab coat with long sleeves, worn over personal clothing.Not applicable.[1]

Note: The provided exposure limits are for Methyl Isocyanate and should be used as a conservative guideline for this compound in the absence of specific data. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit specifically for isocyanates available.

2. Personal Protective Equipment (PPE) Donning:

  • Don personal clothing that covers all exposed skin.

  • Put on a chemical-resistant disposable suit or a long-sleeved lab coat.

  • Don inner gloves (e.g., thin nitrile).

  • Don outer gloves (e.g., thicker nitrile or butyl rubber). Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat or suit.

  • Don chemical safety goggles and a face shield.

  • If required based on risk assessment, don a full-face supplied-air respirator.

3. Handling the Chemical:

  • Before opening the container, visually inspect it for any damage or leaks.

  • Work with the smallest quantity of the chemical necessary for the experiment.

  • Use dedicated glassware and equipment, and clearly label it.

  • Avoid creating aerosols or dust.

  • Keep the container tightly closed when not in use.

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable decontamination solution (see Disposal Plan).

  • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove outer gloves first, followed by the suit/lab coat, face shield, and goggles. Remove inner gloves last.

  • Wash hands and any potentially exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. The container should be made of a compatible material.

  • Collect all solid waste (e.g., contaminated gloves, wipes, disposable suits) in a separate, clearly labeled, and sealed plastic bag or container.

2. Decontamination of Spills:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Treat the absorbed material and the spill area with a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%. Allow the decontamination solution to react for at least 10 minutes.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Final Disposal:

  • All waste, including the chemical itself, contaminated materials, and decontamination residues, must be disposed of as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: General Synthesis of an Isocyanate

While a specific protocol for the synthesis of this compound is not provided in the search results, a general procedure for the synthesis of a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate, can be adapted. This procedure involves the reaction of the corresponding amino acid ester hydrochloride with triphosgene in a biphasic mixture of methylene chloride and saturated aqueous sodium bicarbonate.

Materials:

  • Amino acid ester hydrochloride (e.g., L-phenylalanine methyl ester hydrochloride)

  • Triphosgene

  • Methylene chloride

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A three-necked round-bottomed flask is equipped with a mechanical stirrer and charged with methylene chloride, saturated aqueous sodium bicarbonate, and the amino acid ester hydrochloride.

  • The biphasic mixture is cooled in an ice bath and stirred mechanically.

  • Triphosgene is added in a single portion.

  • The reaction mixture is stirred in the ice bath for a specified time (e.g., 15 minutes).

  • The reaction mixture is then transferred to a separatory funnel.

  • The organic layer is collected, and the aqueous layer is extracted with additional portions of methylene chloride.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude isocyanate.

  • The product can be purified by distillation.

Caution: This is a general procedure and must be adapted and optimized for the specific synthesis of this compound. Triphosgene is highly toxic and requires extreme caution and appropriate engineering controls.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Spill Kit & Emergency Equipment prep1->prep2 ppe1 Don Lab Coat & Double Gloves prep2->ppe1 ppe2 Don Goggles & Face Shield ppe1->ppe2 ppe3 Don Respirator (if required) ppe2->ppe3 handle1 Inspect Chemical Container ppe3->handle1 handle2 Work with Minimal Quantity handle1->handle2 handle3 Keep Container Closed handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 clean5 Contact EHS for Waste Pickup clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

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